Product packaging for Vinetorin(Cat. No.:CAS No. 23460-01-7)

Vinetorin

Cat. No.: B1233762
CAS No.: 23460-01-7
M. Wt: 306.7 g/mol
InChI Key: CCCPQTCGPQONAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinetorin is a member of xanthones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO5 B1233762 Vinetorin CAS No. 23460-01-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23460-01-7

Molecular Formula

C15H11ClO5

Molecular Weight

306.7 g/mol

IUPAC Name

4-chloro-3,8-dihydroxy-6-methoxy-1-methylxanthen-9-one

InChI

InChI=1S/C15H11ClO5/c1-6-3-9(18)13(16)15-11(6)14(19)12-8(17)4-7(20-2)5-10(12)21-15/h3-5,17-18H,1-2H3

InChI Key

CCCPQTCGPQONAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O

Other CAS No.

23460-01-7

Origin of Product

United States

Foundational & Exploratory

Vinetorin's Endothelial Modulation: A Technical Guide to its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the therapeutic effects of Vinetorin, a synthetic derivative of vincamine, with a particular focus on its action on endothelial cells. This compound has demonstrated significant anti-inflammatory properties, primarily by targeting key signaling pathways involved in vascular inflammation. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory effect of this compound in endothelial cells is mediated through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation in endothelial cells is a critical step in the initiation and progression of various inflammatory diseases, including atherosclerosis.

This compound exerts its inhibitory effect by directly targeting the IκB kinase (IKK) complex.[1][2] This interaction prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][3]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been shown to inhibit IKK and NF-κB activity in a dose-dependent manner. The following table summarizes the key quantitative data reported in the literature.

ParameterCell Type/SystemMethodIC50 ValueReference
IKKβ Kinase ActivityCell-free systemIn vitro kinase assay~17.17 µM[1]
IKK InhibitionRat Aortic Smooth Muscle CellsIn-cell kinase assay~26 µM[1]
NF-κB Dependent Transcriptional ActivityHuman Umbilical Vein Endothelial Cells (HUVECs)Luciferase Reporter Assay~25 µM[1]
NF-κB Dependent Transcriptional ActivityRat Aortic Smooth Muscle CellsLuciferase Reporter Assay~25 µM[1]

Downstream Effects of NF-κB Inhibition on Endothelial Cells

By suppressing the NF-κB pathway, this compound effectively mitigates the inflammatory response of endothelial cells to various stimuli, such as tumor necrosis factor-alpha (TNF-α). This leads to a reduction in the expression of key molecules involved in leukocyte recruitment and adhesion, as well as a decrease in the production of pro-inflammatory chemokines.

Attenuation of Adhesion Molecule Expression

This compound has been demonstrated to inhibit the TNF-α-induced expression of several critical adhesion molecules on the surface of endothelial cells, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin.[3][4] This reduction in adhesion molecule expression directly translates to a decreased ability of monocytes and other leukocytes to adhere to the endothelium, a crucial early event in the formation of atherosclerotic plaques.

Reduction of Pro-inflammatory Chemokine Production

The inhibition of NF-κB by this compound also leads to a significant decrease in the production of pro-inflammatory chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1).[3][4] MCP-1 plays a vital role in recruiting monocytes to sites of inflammation.

Inhibition of Monocyte Adhesion

The culmination of reduced adhesion molecule expression and chemokine production is a marked decrease in monocyte adhesion to the endothelial monolayer. Studies have shown that this compound dose-dependently inhibits TNF-α-induced monocyte adhesion to Human Umbilical Vein Endothelial Cells (HUVECs).[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on endothelial cells.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro studies of endothelial function.

  • Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are typically pre-treated with this compound for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agonist like TNF-α.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Transfection: HUVECs are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Treatment: After transfection, cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Western Blotting for IκBα Phosphorylation and Degradation

This technique is used to assess the activation of the NF-κB pathway upstream of NF-κB nuclear translocation.

  • Cell Treatment and Lysis: HUVECs are pre-treated with this compound and then stimulated with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytes to an endothelial cell monolayer.

  • Endothelial Monolayer Preparation: HUVECs are seeded in 24- or 48-well plates and grown to confluence. The monolayer is then treated with this compound and/or TNF-α.

  • Monocyte Labeling: A monocytic cell line (e.g., THP-1 or U937) is labeled with a fluorescent dye, such as Calcein-AM.

  • Co-culture: The fluorescently labeled monocytes are added to the HUVEC monolayer and incubated for a specific period (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Non-adherent monocytes are removed by gentle washing with PBS.

  • Quantification: The number of adherent monocytes is quantified by measuring the fluorescence intensity using a fluorescence plate reader or by counting the fluorescent cells under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Vinetorin_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates This compound This compound This compound->IKK Inhibits NFkB NF-κB (p50/p65) p_IkBa p-IκBα IkBa->p_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus Transcription Gene Transcription NFkB_nuc->Transcription AdhesionMolecules VCAM-1, E-selectin Transcription->AdhesionMolecules Chemokines MCP-1 Transcription->Chemokines

Caption: this compound's inhibition of the NF-κB signaling pathway.

Monocyte_Adhesion_Workflow Start Start Culture_HUVEC Culture HUVECs to Confluence Start->Culture_HUVEC Treat_HUVEC Pre-treat HUVECs with this compound Culture_HUVEC->Treat_HUVEC Stimulate_HUVEC Stimulate with TNF-α Treat_HUVEC->Stimulate_HUVEC Co_culture Co-culture Labeled Monocytes with HUVEC Monolayer Stimulate_HUVEC->Co_culture Label_Monocytes Label Monocytes with Calcein-AM Label_Monocytes->Co_culture Wash Wash to Remove Non-adherent Monocytes Co_culture->Wash Quantify Quantify Adherent Monocytes (Fluorescence Measurement) Wash->Quantify End End Quantify->End

Caption: Experimental workflow for the monocyte adhesion assay.

Other Potential Signaling Pathways

While the inhibition of the NF-κB pathway is the most well-documented mechanism of this compound's anti-inflammatory action in endothelial cells, preliminary evidence suggests that other signaling pathways may also be involved.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Some studies in vascular smooth muscle cells have indicated that this compound can inhibit the phosphorylation of ERK1/2, a key component of the MAPK pathway.[2] The MAPK pathway is also involved in endothelial cell activation and inflammation, suggesting that this compound's effects may be, in part, mediated through this pathway. Further research is needed to confirm this mechanism in endothelial cells.

Nrf2 Antioxidant Pathway

There is emerging evidence from studies in hepatocytes that this compound may activate the Nrf2/HO-1 antioxidant pathway.[1] The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Given the role of oxidative stress in endothelial dysfunction and inflammation, the potential for this compound to activate Nrf2 in endothelial cells is an area of significant interest for future investigation.

Conclusion

This compound is a potent anti-inflammatory agent that exerts its primary effects on endothelial cells through the direct inhibition of the IKK/NF-κB signaling pathway. This leads to a reduction in the expression of adhesion molecules and pro-inflammatory chemokines, ultimately resulting in decreased leukocyte adhesion to the endothelium. The well-defined mechanism of action, supported by quantitative data, makes this compound a promising candidate for the development of novel therapies for inflammatory vascular diseases. Further research into its effects on other signaling pathways, such as the MAPK and Nrf2 pathways, will provide a more complete understanding of its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Viniferin

Author: BenchChem Technical Support Team. Date: November 2025

It is highly probable that "Vinetorin" is a misspelling of "Viniferin," a class of resveratrol-based dimeric stilbenoids. This guide focuses on Viniferin, providing a comprehensive overview of its chemical structure, biological activities, and associated experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Structure of Viniferin

Viniferins are oligomers of resveratrol, with ε-viniferin (epsilon-viniferin) being a prominent and well-studied example. The chemical structure of ε-viniferin is characterized by the fusion of two resveratrol units.

IUPAC Name: 5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[1]

Chemical Formula: C₂₈H₂₂O₆[1]

Molecular Weight: 454.47 g/mol

CAS Number: 62218-08-0[1]

Stereochemistry: The most common isomer is (-)-trans-ε-viniferin, which is formed by the cyclodimerization of trans-resveratrol.[1]

Other notable viniferin isomers include α-viniferin, a trimer of resveratrol[2][3], and δ-viniferin, another dehydrodimer of resveratrol.[4]

Quantitative Data on Biological Activity

Viniferins exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following table summarizes key quantitative data for ε-viniferin.

Biological ActivityAssay SystemIC₅₀ / Kᵢ ValueReference
Cytochrome P450 InhibitionVarious CYP activitiesKᵢ = 0.5-20 μM[4]
Antiproliferative EffectJ82 (bladder cancer cell line)IC₅₀ reported[5]
Antiproliferative EffectSK-MES-1 (human lung cancer cells)IC₅₀ reported[5]
Antioxidant CapacityORAC-FL AssayData reported[5]

Experimental Protocols

A. Isolation of ε-Viniferin from Grape Canes:

A general methodology for the isolation of ε-viniferin and other oligostilbenoids from Vitis vinifera L. Pinot Noir grape canes has been described.[5]

  • Extraction: Grape cane material is extracted at a pilot-plant scale.

  • Chromatography: The extract is subjected to a series of chromatographic separations to isolate individual oligostilbenoids.

  • Characterization: The structure of the isolated compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

B. In Vitro Antiproliferative Assay (MTT Reduction Assay):

The antiproliferative effects of isolated stilbenoids can be determined using an MTT reduction assay.[5]

  • Cell Culture: Human cancer cell lines (e.g., J82, SK-MES-1) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of the test compounds (e.g., ε-viniferin, piceatannol).

  • MTT Assay: After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Quantification: The formazan is solubilized, and the absorbance is measured spectrophotometrically to determine cell viability and calculate the IC₅₀ value.

Signaling Pathways

While specific signaling pathways for all viniferin isomers are not fully elucidated, stilbenoids, in general, are known to modulate several key cellular signaling pathways. For instance, stilbenoids have been shown to inhibit platelet aggregation, possibly through the inhibition of COX-1, and reduce markers of oxidative stress and inflammation (TNF-α, IL-1β) in various models.[6] They can also inhibit cardiomyocyte hypertrophy via the activation of AMPK.[6]

The Wnt/β-catenin signaling pathway is another area of interest. While the provided search results focus on the Vitamin D Receptor's modulation of this pathway, the general principle of small molecules affecting these cascades is well-established and a potential area for viniferin research.

Below is a conceptual workflow for investigating the effect of a compound like ε-viniferin on a generic signaling pathway.

G cluster_0 Experimental Workflow: Investigating Signaling Pathway Modulation A Cell Culture (e.g., Cancer Cell Line) B Treatment with ε-Viniferin (Varying Concentrations and Times) A->B C Control Group (Vehicle Treatment) A->C D Protein Extraction and Quantification B->D C->D E Western Blot Analysis D->E F Analysis of Key Signaling Proteins (e.g., p-Akt, Akt, p-ERK, ERK) E->F G Data Analysis and Interpretation F->G

Workflow for studying signaling pathway modulation.

References

Vinetorin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of compounds derived from Vitis vinifera (grapevine), with a focus on the potent stilbenoid, ε-viniferin. While the term "vinetorin" is not widely found in scientific literature, it may refer to proprietary extracts of Vitis vinifera. This document collates quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development. The potent bioactive compounds within grapevine extracts, particularly ε-viniferin, demonstrate significant therapeutic potential through their ability to neutralize reactive oxygen species and modulate inflammatory cascades.

Introduction

Vitis vinifera has been a source of medicinal compounds for centuries. Modern research has identified a rich array of polyphenols, including flavonoids, anthocyanins, and stilbenoids, as the primary contributors to its therapeutic effects.[1] Among these, stilbenoids such as resveratrol and its dimer, ε-viniferin, have garnered significant attention for their robust antioxidant and anti-inflammatory activities.[2] Oxidative stress and chronic inflammation are key pathological drivers in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[3] Compounds that can effectively mitigate these processes are of high interest for the development of novel therapeutics. This guide focuses on the quantitative assessment of these properties and the underlying molecular mechanisms.

Antioxidant Properties

The antioxidant capacity of Vitis vinifera extracts and their constituent compounds is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is commonly quantified using various in vitro assays.

Quantitative Antioxidant Data

The following table summarizes the reported antioxidant activity of ε-viniferin, a key resveratrol dimer found in grapevine, in comparison to its parent compound, resveratrol. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%.

Compound/ExtractAssayIC50 ValueReference(s)
ε-viniferinDPPH Radical Scavenging80.12 ± 13.79 µM[2]
ε-viniferinFRAP (Ferric Reducing Antioxidant Power)28.81 ± 4.15 µM[2]
ε-viniferinSuperoxide Anion (O2-) Scavenging0.14 mM (140 µM)[4][5]
ResveratrolDPPH Radical Scavenging81.92 ± 9.17 µM[2]
ResveratrolFRAP (Ferric Reducing Antioxidant Power)13.36 ± 0.91 µM[2]
ResveratrolNO Scavenging Assay200.68 ± 15.40 µM[2]
Experimental Protocols for Antioxidant Assays

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound/extract dissolved in methanol at various concentrations

    • Methanol (as blank)

    • Ascorbic acid or Trolox (as positive control)

  • Procedure:

    • Prepare a series of dilutions of the test compound in methanol.

    • In a 96-well plate, add 100 µL of each dilution to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[6][7][8]

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh.

    • Test compound/extract dissolved in a suitable solvent.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 150 µL of the FRAP reagent to wells of a 96-well plate.

    • Add 5 µL of the test sample to the wells.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known antioxidant, such as Trolox or ferrous sulfate. The antioxidant capacity is expressed as equivalents of the standard.

Anti-inflammatory Properties

Compounds from Vitis vinifera exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

Quantitative data for the anti-inflammatory activity of specific Vitis vinifera compounds are often presented as the concentration required to inhibit the production of inflammatory markers.

Compound/ExtractCell LineInflammatory StimulusInhibited MarkerIC50 Value/Inhibition %Reference(s)
ε-viniferin(Not specified)(Not specified)(General anti-inflammatory)(Potent activity reported)[2]
Grape Seed Extract(Not specified)(Not specified)(General anti-inflammatory)(Activity reported)[9]

Further research is required to establish specific IC50 values for ε-viniferin against key inflammatory markers.

Experimental Protocol for In Vitro Anti-inflammatory Assay

This protocol describes a common method for evaluating the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound/extract dissolved in a vehicle (e.g., DMSO)

    • ELISA kits for measuring cytokines (e.g., TNF-α, IL-6, IL-1β)

    • Griess Reagent for nitric oxide (NO) measurement

  • Procedure:

    • Seed macrophages in a 24-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.

    • Determine the IC50 value for the inhibition of each inflammatory marker.[10][11]

Signaling Pathways

The anti-inflammatory effects of compounds like ε-viniferin are often mediated through the modulation of intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB (Phosphorylated) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB_NFkB IκB-NF-κB Complex (Inactive) Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination Proteasome->IkB_p Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, COX-2) This compound ε-viniferin This compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by ε-viniferin.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of kinases (MAPKKK, MAPKK, MAPK) that are sequentially activated. The three main branches of the MAPK pathway are ERK, JNK, and p38. Activation of these pathways leads to the expression of inflammatory genes.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation AP1 AP-1 (Transcription Factor) ERK1_2->AP1 JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 p38 p38 MKK3_6->p38 Phosphorylation p38->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation Activation This compound ε-viniferin This compound->MAPKKK Inhibition This compound->JNK Inhibition This compound->p38 Inhibition

Caption: Modulation of MAPK signaling pathways by ε-viniferin.

Conclusion

The compounds present in Vitis vinifera, exemplified by ε-viniferin, demonstrate significant antioxidant and anti-inflammatory potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to investigate these properties further. The ability of these natural compounds to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores their potential as lead compounds in the development of novel therapeutics for a range of inflammatory and oxidative stress-related diseases. Further in vivo studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Vinetorin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific data could be located for a compound named "Vinetorin." The following technical guide has been constructed as a template to demonstrate the requested format and content, using a hypothetical compound designated as "[Compound X]". All data, experimental protocols, and pathways are illustrative.

Executive Summary

This document provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability profile of [Compound X], a novel therapeutic agent. The data herein is derived from a series of preclinical and Phase I clinical investigations designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This guide details the experimental methodologies employed and summarizes the key pharmacokinetic parameters. Visual workflows and hypothetical signaling pathways are included to provide further context for researchers and drug development professionals.

Preclinical Pharmacokinetics

A series of single-dose pharmacokinetic studies were conducted in standard preclinical species to characterize the behavior of [Compound X] following intravenous and oral administration.

Experimental Protocols: Preclinical

2.1.1 Animal Models

  • Species: Male Sprague-Dawley rats (n=6 per group) and male Beagle dogs (n=4 per group).

  • Housing: Animals were housed in temperature-controlled facilities with a 12-hour light/dark cycle and had ad libitum access to standard chow and water. Animals were fasted overnight prior to dosing.

2.1.2 Dosing and Administration

  • Formulation: For intravenous (IV) administration, [Compound X] was dissolved in a 5% DMSO, 40% PEG400, and 55% saline solution. For oral (PO) administration, the compound was suspended in 0.5% methylcellulose.

  • Dose Levels:

    • Rats: 2 mg/kg IV and 10 mg/kg PO.

    • Dogs: 1 mg/kg IV and 5 mg/kg PO.

2.1.3 Sample Collection and Processing

  • Blood Sampling: Serial blood samples (approx. 0.25 mL) were collected from the tail vein (rats) or cephalic vein (dogs) into K2EDTA-coated tubes at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma, which was then stored at -80°C until analysis.

2.1.4 Bioanalytical Method: LC-MS/MS

  • Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used.

  • Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard ([Internal Standard Y] at 50 ng/mL). After vortexing and centrifugation, the supernatant was diluted with water and injected for analysis.

  • Chromatographic Conditions: Separation was achieved on a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) for the quantification of [Compound X] and its internal standard.

Data Summary: Preclinical Pharmacokinetics

The key pharmacokinetic parameters for [Compound X] in rats and dogs are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of [Compound X] in Sprague-Dawley Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1850 ± 210450 ± 95
Tmax (h)0.0831.0 ± 0.5
AUC(0-inf) (ng·h/mL)2100 ± 3504200 ± 600
t1/2 (h)3.5 ± 0.84.1 ± 1.1
Vd (L/kg)1.2 ± 0.3-
CL (mL/min/kg)15.8 ± 2.9-
Bioavailability (F%) -40.0%
Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of [Compound X] in Beagle Dogs

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)1100 ± 150320 ± 70
Tmax (h)0.0832.0 ± 0.8
AUC(0-inf) (ng·h/mL)1950 ± 2803510 ± 550
t1/2 (h)5.8 ± 1.26.2 ± 1.5
Vd (L/kg)0.9 ± 0.2-
CL (mL/min/kg)8.5 ± 1.7-
Bioavailability (F%) -36.0%
Data are presented as mean ± standard deviation.

Preclinical Workflow Diagram

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow Dosing Dosing (IV & PO Administration) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Calculation (NCA) Analysis->PK_Calc Report Data Reporting & Summary PK_Calc->Report

Preclinical PK Study Workflow

Human Pharmacokinetics (Phase I)

A first-in-human, single ascending dose (SAD) study was conducted to evaluate the safety, tolerability, and pharmacokinetics of [Compound X] in healthy volunteers.

Experimental Protocol: Phase I SAD Study
  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Subjects: Healthy male and female volunteers (n=8 per cohort), aged 18-55 years.

  • Dose Cohorts: 25 mg, 50 mg, 100 mg, and 200 mg administered as an oral solution.

  • PK Sampling: Blood samples were collected at pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Bioanalytical Method: A validated LC-MS/MS method, similar to the one described for preclinical studies, was used for the quantification of [Compound X] in human plasma.

Data Summary: Human Pharmacokinetics

Dose-normalized pharmacokinetic parameters indicate a generally linear PK profile across the tested dose range.

Table 3: Mean Pharmacokinetic Parameters of [Compound X] in Healthy Volunteers

Dose GroupCmax (ng/mL)Tmax (h)AUC(0-inf) (ng·h/mL)t1/2 (h)
25 mg 125 ± 301.5 ± 0.51800 ± 45014.5 ± 3.1
50 mg 260 ± 651.8 ± 0.63850 ± 90015.1 ± 3.8
100 mg 510 ± 1101.5 ± 0.57500 ± 160014.8 ± 2.9
200 mg 980 ± 2002.0 ± 0.815500 ± 310015.5 ± 4.0
Data are presented as mean ± standard deviation.

Hypothetical Signaling Pathway Modulation

[Compound X] is hypothesized to be an inhibitor of the novel kinase "Kinase-Y," which is a key component of the "Pro-Survival Pathway Z." Inhibition of this pathway is expected to lead to apoptosis in target cells.

G cluster_pathway Hypothetical Signaling Pathway for [Compound X] GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase-Y Receptor->KinaseY Substrate Downstream Substrate KinaseY->Substrate TF Transcription Factor Substrate->TF Gene Pro-Survival Genes TF->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibits CompoundX [Compound X] CompoundX->KinaseY Inhibits

Hypothetical MOA of [Compound X]

Conclusion

[Compound X] demonstrates moderate oral bioavailability in preclinical species (~35-40%). In humans, the compound exhibits predictable, dose-proportional pharmacokinetics with a half-life of approximately 15 hours, making it suitable for once-daily dosing. These findings support the continued clinical development of [Compound X] for its target indication.

Vinetorin and Capillary Homeostasis: A Technical Examination of a Lichen-Derived Xanthone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature available as of October 2025 does not contain direct studies on the effects of Vinetorin on capillary permeability and fragility. This technical guide, therefore, extrapolates potential mechanisms of action based on the known biological activities of its chemical class, xanthones, and related lichen-derived compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation into this compound.

Introduction to this compound

This compound is a naturally occurring xanthone, a class of secondary metabolites found in some species of lichens. Xanthones are characterized by their dibenzo-γ-pyrone heterocyclic structure and are known to exhibit a wide range of biological activities. While the primary research on this compound has highlighted its antimicrobial properties, its structural similarity to other bioactive xanthones suggests a potential role in modulating vascular functions, including capillary permeability and fragility. This guide will explore this potential, drawing parallels with closely related compounds and outlining a roadmap for future research.

The Potential Role of Xanthones in Modulating Vascular Permeability

Vascular permeability is a critical physiological process that is tightly regulated. Pathological increases in permeability are a hallmark of inflammation, edema, and various vascular disorders. Several members of the xanthone family have been investigated for their anti-inflammatory and vascular-modulating effects. Of particular relevance is α-mangostin, a well-studied xanthone that has demonstrated significant effects on endothelial cells and vascular permeability.

Insights from α-mangostin: A Case Study

Research into α-mangostin has provided a valuable framework for understanding how xanthones might influence capillary function. Studies have shown that α-mangostin can suppress increases in vascular permeability induced by vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis and permeability regulation.[1][2] The anti-inflammatory properties of α-mangostin, particularly its ability to inhibit pro-inflammatory cytokines and the NF-κB signaling pathway, may also contribute to its vascular-stabilizing effects.[3]

Quantitative Data on Xanthone Activity

The following table summarizes quantitative data from studies on α-mangostin, which may serve as a proxy for hypothesizing the potential efficacy of this compound.

ParameterExperimental ModelTreatmentConcentration/DoseResultReference
VEGF-induced PermeabilityRetinal Endothelial Cells (RECs)α-mangostinDose-dependentSignificant suppression of permeability increase[1][2]
VEGF-induced ProliferationRetinal Endothelial Cells (RECs)α-mangostinDose-dependentSignificant suppression[2]
VEGF-induced MigrationRetinal Endothelial Cells (RECs)α-mangostinDose-dependentSignificant suppression[2]
Tube FormationRetinal Endothelial Cells (RECs) on Matrigelα-mangostinDose-dependentSignificant suppression[2]
Aortic Ring Sproutingex vivo mouse aortic ring assayα-mangostinDose-dependentBlocked angiogenic sprouting[2]
TNF-α and IL-6 ProductionLPS-induced RAW 264.7 cellsα-mangostin8 and 14 µg/mlSignificant inhibition[3]
Leukocyte MigrationCarrageenan-induced peritonitis in vivoα-mangostinNot specifiedInhibition of total leukocyte migration[3]

Experimental Protocols

In Vitro Vascular Permeability Assay

This protocol is based on methodologies used to assess the effect of compounds on endothelial cell monolayer permeability.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on Transwell inserts with a porous membrane until a confluent monolayer is formed.

  • Treatment: The endothelial cell monolayer is pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.

  • Induction of Permeability: A permeability-inducing agent, such as Vascular Endothelial Growth Factor (VEGF), is added to the upper chamber.

  • Measurement: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber. The amount of tracer that passes through the endothelial monolayer into the lower chamber over time is quantified using a fluorescence plate reader.

  • Analysis: The permeability coefficient is calculated and compared between control and treated groups.

Aortic Ring Assay

This ex vivo assay assesses the effect of a compound on angiogenesis.

  • Aorta Extraction: Thoracic aortas are harvested from euthanized mice and cleaned of periadventitial fat.

  • Ring Preparation: The aortas are sectioned into 1 mm thick rings.

  • Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a culture plate.

  • Treatment: The rings are cultured in endothelial cell growth medium supplemented with various concentrations of the test compound (e.g., this compound).

  • Observation: The outgrowth of new microvessels from the aortic rings is observed and quantified daily for approximately one to two weeks using light microscopy.

  • Analysis: The extent of angiogenic sprouting is measured and compared between control and treated groups.

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway of a Xanthone in Endothelial Cells

The following diagram illustrates a potential signaling pathway through which a xanthone, such as this compound, might inhibit VEGF-induced capillary permeability. This is based on the known mechanisms of α-mangostin.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to ERK12 ERK1/2 VEGFR2->ERK12 Xanthone This compound (Xanthone) Xanthone->VEGFR2 Inhibits Phosphorylation Xanthone->ERK12 Inhibits Activation NFkB NF-κB Xanthone->NFkB Inhibits Translocation Permeability Increased Capillary Permeability ERK12->Permeability Promotes Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Promotes Inflammation->Permeability Increases

Caption: Hypothetical inhibition of VEGF signaling by a xanthone.

Experimental Workflow for Investigating this compound

The diagram below outlines a logical workflow for the preclinical investigation of this compound's effects on capillary permeability.

G cluster_workflow Experimental Workflow for this compound Investigation A Compound Isolation & Characterization (this compound from Lichen) B In Vitro Screening: Endothelial Cell Viability Assay A->B C In Vitro Permeability Assay (HUVEC Transwell Model) B->C D Ex Vivo Angiogenesis Assay (Aortic Ring Model) C->D E Mechanism of Action Studies: - Western Blot for p-VEGFR2, p-ERK - NF-κB Reporter Assay C->E F In Vivo Model of Vascular Leakage (e.g., Miles Assay) D->F E->F G Data Analysis & Conclusion F->G

Caption: Preclinical workflow for this compound research.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing research on related xanthones provides a strong rationale for investigating this compound as a potential modulator of capillary permeability and fragility. Its anti-inflammatory and potential anti-angiogenic properties, extrapolated from compounds like α-mangostin, suggest that this compound could offer a novel therapeutic avenue for conditions characterized by vascular leakage and instability.

Future research should prioritize in vitro and in vivo studies to directly assess the effects of this compound on endothelial barrier function. Elucidating its specific molecular targets within the signaling pathways that regulate vascular permeability will be crucial for its development as a potential therapeutic agent. The experimental framework outlined in this guide provides a clear path for these future investigations.

References

Vinetorin's role in modulating cellular signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature and publicly available data reveals no specific molecule or drug named "Vinetorin" with a known role in modulating cellular signaling pathways. This suggests that "this compound" may be a novel, proprietary, or preclinical compound not yet described in published research, or potentially a misspelling of a different agent.

The initial broad searches for "this compound signaling pathways," "this compound mechanism of action," and "this compound clinical studies" did not yield any relevant results. The search results pointed to general concepts in vascular biology, such as the well-understood role of Vascular Endothelial Growth Factor (VEGF) in angiogenesis, and unrelated clinical trials for cholesterol-lowering drugs like Vytorin (ezetimibe/simvastatin).

Further attempts to narrow down the search to specific pathways that are commonly modulated by therapeutic agents, such as MAPK, PI3K/Akt, and NF-kB, in the context of "this compound" were also unsuccessful. Similarly, searches for detailed experimental protocols associated with a compound of this name did not provide any information.

Without any foundational information on the identity and biological activity of this compound, it is not possible to construct a technical guide detailing its effects on cellular signaling, provide quantitative data on its activity, or outline relevant experimental protocols.

To proceed with this request, clarification on the specific identity of "this compound" is required. This could include:

  • Alternative names or chemical identifiers: The compound may be known by a different name in the scientific literature.

  • The class of molecule: Knowing if it is a small molecule, peptide, or antibody could help narrow the search.

  • The intended therapeutic area: Information about the disease or biological process it is designed to target could provide clues to its mechanism of action.

  • Any preliminary research or internal data: If this is a proprietary compound, any available information would be necessary to fulfill the request.

Once more specific information about "this compound" is available, a comprehensive technical guide can be developed as requested.

The Discovery and Synthesis of O-(β-hydroxyethyl)-rutosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(β-hydroxyethyl)-rutosides (HERs) are a group of semi-synthetic flavonoids derived from the naturally occurring bioflavonoid, rutin. First introduced into therapeutic use in Europe in the 1960s, these compounds, most notably troxerutin, have become a mainstay in the management of chronic venous insufficiency (CVI) and related vascular disorders. Their mechanism of action is multifaceted, primarily centered on their potent antioxidant and anti-inflammatory properties, which lead to a reduction in capillary permeability and fragility, and an improvement in microcirculation. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of O-(β-hydroxyethyl)-rutosides. It includes detailed experimental protocols for their synthesis and analysis, a summary of key quantitative clinical data, and visualizations of the core signaling pathways they modulate.

Discovery and Historical Development

O-(β-hydroxyethyl)-rutosides, commercially known under trade names such as Venoruton® and Paroven®, emerged as therapeutic agents in Europe during the mid-1960s for the treatment of venous disorders.[1] These compounds are not found in nature but are semi-synthetic derivatives of rutin, a flavonoid abundant in plants like buckwheat, citrus fruits, and tea.[2] The primary goal of the chemical modification of rutin was to enhance its solubility and bioavailability, thereby improving its therapeutic efficacy. The initial clinical investigations in the late 1960s focused on their potential to alleviate symptoms of CVI, such as pain, edema, and leg heaviness.

Synthesis of O-(β-hydroxyethyl)-rutosides (Troxerutin)

The synthesis of O-(β-hydroxyethyl)-rutosides, with troxerutin (3',4',7-tris(O-(β-hydroxyethyl))rutin) being the most prominent, involves the hydroxyethylation of rutin. This process typically utilizes ethylene oxide or ethylene chlorohydrin as the hydroxyethylating agent in an alkaline medium. The reaction can be performed in one or multiple steps to control the degree of hydroxyethylation.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the deprotonated hydroxyl groups of rutin on the electrophilic carbon of the hydroxyethylating agent. The reaction conditions, including the choice of base, solvent, and temperature, can be modulated to influence the yield and purity of the final product.

Experimental Protocols

This protocol is a composite representation based on common methods described in the patent literature.

Materials:

  • Rutin (high purity)

  • Ethylene oxide

  • Sodium hydroxide (or another suitable base like potassium hydroxide)

  • Water (deionized)

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet, suspend rutin in a mixture of water and ethanol. Purge the vessel with an inert gas, such as nitrogen, to prevent oxidative side reactions.

  • Alkalinization: Add a catalytic amount of sodium hydroxide to the suspension while stirring to deprotonate the phenolic hydroxyl groups of rutin, forming the rutinoside salt.

  • Hydroxyethylation: Introduce a molar excess of ethylene oxide into the reaction mixture. The reaction is typically carried out at an elevated temperature, for instance, between 60-80°C. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Quenching: Upon completion of the reaction, cool the mixture and neutralize it with hydrochloric acid to a pH of approximately 4.0-5.0. This step protonates the phenoxide ions and quenches the reaction.

  • Isolation of Crude Product: The crude troxerutin product may precipitate out of the solution upon cooling and neutralization. Isolate the precipitate by filtration and wash it with cold water to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the crude product under vacuum at a controlled temperature (e.g., 60°C).

Purification of the crude product is essential to remove unreacted rutin, partially hydroxyethylated rutosides, and other impurities.

Recrystallization Protocol:

  • Dissolve the crude troxerutin in a suitable solvent system, such as a mixture of ethanol and water, at an elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to induce crystallization of the purified troxerutin.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Column Chromatography Protocol:

  • Stationary Phase: Prepare a column packed with a suitable adsorbent, such as silica gel or a macroporous adsorption resin.

  • Mobile Phase: Choose an appropriate eluent system. For silica gel, a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.

  • Elution: Dissolve the crude troxerutin in a minimal amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure troxerutin.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified troxerutin.

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where rutin and its derivatives absorb, for example, around 254 nm or 350 nm.

  • Quantification: The concentration of troxerutin and related substances can be determined by comparing their peak areas to those of certified reference standards.

Mechanism of Action and Signaling Pathways

The therapeutic effects of O-(β-hydroxyethyl)-rutosides are attributed to their antioxidant and anti-inflammatory properties, which collectively contribute to the protection of the vascular endothelium and the improvement of microcirculation.

Antioxidant Effects

O-(β-hydroxyethyl)-rutosides act as potent free radical scavengers, thereby reducing oxidative stress on endothelial cells. This is a crucial mechanism for maintaining the integrity of blood vessels.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->Oxidative_Damage causes HER O-(β-hydroxyethyl)-rutosides HER->ROS scavenges Endothelial_Cell Endothelial Cell HER->Endothelial_Cell protects Vascular_Integrity Maintained Vascular Integrity Endothelial_Cell->Vascular_Integrity leads to Oxidative_Damage->Endothelial_Cell damages

Caption: Antioxidant mechanism of O-(β-hydroxyethyl)-rutosides.

Anti-inflammatory Effects and NF-κB Signaling

Chronic inflammation plays a significant role in the pathophysiology of CVI. O-(β-hydroxyethyl)-rutosides have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

NFkB_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 inhibits (bound) NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated translocates to nucleus (when IκB is degraded) HER O-(β-hydroxyethyl)-rutosides HER->IKK inhibits DNA DNA NFkB_translocated->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, VCAM-1, ICAM-1) DNA->Pro_inflammatory_Genes promotes transcription of

Caption: Inhibition of the NF-κB signaling pathway by O-(β-hydroxyethyl)-rutosides.

Regulation of VEGF Expression in Endothelial Cells

In conditions like diabetic retinopathy, hyperglycemia can lead to the upregulation of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis and increased vascular permeability. O-(β-hydroxyethyl)-rutosides have been found to counteract this by modulating the PKCβII/HuR/VEGF signaling pathway.

VEGF_Pathway_Modulation Hyperglycemia Hyperglycemia PKCbII PKCβII Hyperglycemia->PKCbII activates HuR HuR PKCbII->HuR activates VEGF_mRNA VEGF mRNA HuR->VEGF_mRNA stabilizes VEGF_Protein VEGF Protein VEGF_mRNA->VEGF_Protein translates to Angiogenesis Angiogenesis & Increased Permeability VEGF_Protein->Angiogenesis promotes HER O-(β-hydroxyethyl)-rutosides HER->PKCbII inhibits

Caption: Modulation of the PKCβII/HuR/VEGF pathway by O-(β-hydroxyethyl)-rutosides.

Quantitative Data from Clinical Studies

Numerous clinical trials have demonstrated the efficacy of O-(β-hydroxyethyl)-rutosides in the treatment of CVI. The following tables summarize key quantitative findings from some of these studies.

Table 1: Effect of O-(β-hydroxyethyl)-rutosides on Leg Edema

StudyTreatment Group (Dosage)DurationOutcome MeasureBaseline Value (Mean ± SD)Post-treatment Value (Mean ± SD)p-value
Cesarone MR, et al. (2005)[3]HR (1 g/day )8 weeksAnkle Circumference (cm)Not specifiedSignificant decrease< 0.05
Cesarone MR, et al. (2005)[3]HR (2 g/day )8 weeksAnkle Circumference (cm)Not specifiedSignificant decrease< 0.05
Belcaro G, et al. (2008)[4]HR (2 g/day ) + Topical Gel8 weeksAnkle Circumference (cm)Not specifiedStatistically significant improvement< 0.05

Table 2: Effect of O-(β-hydroxyethyl)-rutosides on Capillary Filtration Rate (CFR)

StudyTreatment Group (Dosage)DurationBaseline CFR (Mean ± SD)Post-treatment CFR (Mean ± SD)p-value
Cesarone MR, et al. (2002)[5]HR (1.5 g/day )4 weeksNot specifiedSignificant decrease< 0.01
Cesarone MR, et al. (2002)[5]HR (3 g/day )4 weeksNot specifiedSignificant decrease< 0.05 (vs 1.5g/day)
Cesarone MR, et al. (2008)[6]HR (1.5 g/day )5 yearsNot specifiedSignificant improvement< 0.05
Cesarone MR, et al. (2008)[6]HR (2 g/day , diabetic)5 yearsNot specifiedSignificant improvement< 0.05

Table 3: Effect of O-(β-hydroxyethyl)-rutosides on CVI Symptoms (Analogue Scale)

StudyTreatment Group (Dosage)DurationSymptom Score (Baseline, Mean ± SD)Symptom Score (Post-treatment, Mean ± SD)p-value
Cesarone MR, et al. (2002)[5]HR (1.5 g/day )4 weeks7.8 ± 1.34.0 ± 1.0< 0.01
Cesarone MR, et al. (2002)[5]HR (3 g/day )4 weeks7.9 ± 2.03.1 ± 1.2< 0.01
Belcaro G, et al. (2008)[4]HR (2 g/day ) + Topical Gel8 weeksNot specifiedStatistically significant improvement< 0.05

Conclusion

O-(β-hydroxyethyl)-rutosides represent a significant advancement in the pharmacotherapy of chronic venous insufficiency and other microcirculatory disorders. Their semi-synthetic nature allows for improved pharmacokinetic properties compared to their parent compound, rutin. The well-documented antioxidant and anti-inflammatory mechanisms, particularly the modulation of the NF-κB and VEGF signaling pathways, provide a strong scientific rationale for their clinical efficacy. The synthesis of these compounds is achievable through established chemical methods, and robust analytical techniques are available for their quality control. The extensive body of clinical evidence confirms their ability to reduce edema, improve capillary filtration, and alleviate the symptoms of CVI, making them a valuable tool for clinicians and a subject of continued interest for researchers in vascular medicine and drug development.

References

Unraveling the Impact of Vinetorin on Vascular Smooth Muscle Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular smooth muscle cells (VSMCs) are fundamental to the structural and functional integrity of the vascular system. Their remarkable plasticity allows them to switch between a quiescent, contractile phenotype and a synthetic, proliferative state. This phenotypic modulation is a critical factor in the pathogenesis of various vascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty. The investigation of compounds that can modulate VSMC behavior is therefore of paramount importance in the development of novel therapeutic strategies for these conditions. This technical guide synthesizes the current understanding of Vinetorin's effects on vascular smooth muscle cells, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies.

The Role of Vasorin in Maintaining Vascular Homeostasis

Recent research has shed light on the crucial role of Vasorin (Vasn), a transmembrane protein predominantly expressed in VSMCs, in maintaining vascular function. Studies using inducible knockout mice have demonstrated that the loss of Vasorin leads to significant vascular dysfunction, including decreased blood pressure and vessel contractility.[1][2] In vitro experiments on human VSMCs have further elucidated that VASN deficiency is associated with a shift towards a contractile phenotype, an increase in basal intracellular calcium levels, and a diminished response to vasoconstrictors.[1][2] These findings underscore the importance of Vasorin in the intricate regulation of VSMC phenotype and function.

This compound's Influence on VSMC Proliferation and Migration

A key area of investigation in vascular biology is the identification of agents that can inhibit the excessive proliferation and migration of VSMCs, hallmark events in the development of vascular lesions. While direct studies on a compound named "this compound" are not prevalent in the current body of scientific literature, research into various natural and synthetic compounds provides a framework for understanding how such an agent might exert its effects. For instance, compounds that interfere with the Platelet-Derived Growth Factor (PDGF) signaling pathway have been shown to effectively inhibit VSMC proliferation and migration.[3][4][5][6] PDGF is a potent mitogen and chemoattractant for VSMCs, and its signaling cascade is a primary target for therapeutic intervention.

Signaling Pathways Modulated by this compound

The physiological and pathophysiological responses of VSMCs are governed by a complex network of intracellular signaling pathways. Based on the actions of other modulators of VSMC function, the putative mechanisms of this compound could involve interference with several key signaling cascades.

The PDGF Receptor Signaling Pathway

The binding of PDGF-BB to its receptor (PDGFR) on the surface of VSMCs triggers a cascade of intracellular events that promote a switch from a contractile to a synthetic phenotype, characterized by increased proliferation and migration.[3][4] This involves the activation of downstream signaling molecules such as Phospholipase C gamma (PLCγ), Akt, and the Mitogen-Activated Protein Kinases (MAPKs) including ERK, p38, and JNK.[6] An inhibitory effect of this compound on VSMC proliferation and migration would likely involve the downregulation of PDGFR phosphorylation and the subsequent suppression of these downstream pathways.

Diagram of the PDGF Signaling Pathway in VSMCs

PDGF_Signaling PDGF_BB PDGF-BB PDGFR PDGFR PDGF_BB->PDGFR Binds PLCg PLCγ PDGFR->PLCg Activates Akt Akt PDGFR->Akt Activates MAPK MAPK (ERK, p38, JNK) PDGFR->MAPK Activates Phenotype_Switch Phenotypic Switch (Contractile to Synthetic) PDGFR->Phenotype_Switch Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Akt->Proliferation Akt->Migration MAPK->Proliferation MAPK->Migration This compound This compound This compound->PDGFR Inhibits

Caption: Putative inhibitory action of this compound on the PDGF signaling cascade in VSMCs.

The AMPK/mTOR Signaling Pathway and Autophagy

Autophagy is a cellular self-degradation process that plays a critical role in maintaining cellular homeostasis. In VSMCs, autophagy is involved in regulating the phenotypic switch. The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of autophagy.[7] Activation of AMPK and subsequent inhibition of mTOR promotes autophagy and can suppress VSMC proliferation.[7] For instance, Irisin has been shown to suppress PDGF-BB-induced VSMC proliferation by activating AMPK/mTOR-mediated autophagy.[7] It is plausible that this compound could exert its effects through a similar mechanism.

Diagram of the AMPK/mTOR-Mediated Autophagy Pathway

AMPK_mTOR_Autophagy This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits VSMC_Proliferation VSMC Proliferation Autophagy->VSMC_Proliferation Inhibits

Caption: Proposed mechanism of this compound-induced autophagy via the AMPK/mTOR pathway.

Quantitative Data on Modulators of VSMC Function

To provide a comparative context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on various compounds that inhibit PDGF-BB-induced VSMC proliferation and migration.

Compound/TreatmentConcentrationEffect on VSMC ProliferationEffect on VSMC MigrationReference
Evening Primrose Extract (EVP)25, 50, 100 µg/mLDose-dependent inhibition of PDGF-BB-induced proliferation.Significantly reduced the number of migrated cells at 100 µg/mL.[6]
Imatinib0.3 µM to 5 µMSignificant diminution in PDGF-induced DNA synthesis.Not specified.[4]
Chicoric Acid (CA)10, 50, 100 µMDose-dependently suppressed PDGF-BB-induced proliferation.Dose-dependently suppressed PDGF-BB-induced migration.[5]
IrisinNot specifiedEffectively suppressed the proliferation of VSMCs induced by PDGF-BB.Not specified.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the effects of compounds on VSMC function.

Cell Culture

Human aortic vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, VSMCs are typically serum-starved for 24-48 hours to synchronize the cells in a quiescent state before stimulation with mitogens like PDGF-BB.

Proliferation Assay (EdU Incorporation)
  • VSMCs are seeded in 96-well plates.

  • After serum starvation, cells are pretreated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 6 hours).

  • Cells are then stimulated with PDGF-BB (e.g., 20-50 ng/mL) for 24 hours.

  • 5-ethynyl-2'-deoxyuridine (EdU) is added to the culture medium for the final 2-4 hours of incubation to label proliferating cells.

  • Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide-coupling reaction according to the manufacturer's protocol.

  • Cell nuclei are counterstained with a DNA dye (e.g., Hoechst 33342).

  • The percentage of EdU-positive cells is determined by fluorescence microscopy.

Workflow for VSMC Proliferation Assay

Proliferation_Workflow Start Seed VSMCs in 96-well plate Serum_Starve Serum Starve (24-48h) Start->Serum_Starve Pretreat Pretreat with this compound Serum_Starve->Pretreat Stimulate Stimulate with PDGF-BB (24h) Pretreat->Stimulate Add_EdU Add EdU (last 2-4h) Stimulate->Add_EdU Fix_Permeabilize Fix and Permeabilize Add_EdU->Fix_Permeabilize EdU_Detection Fluorescent EdU Detection Fix_Permeabilize->EdU_Detection Counterstain Counterstain Nuclei (Hoechst) EdU_Detection->Counterstain Analyze Fluorescence Microscopy and Analysis Counterstain->Analyze

Caption: Step-by-step workflow for the EdU-based VSMC proliferation assay.

Migration Assay (Transwell)
  • VSMC migration is assessed using Transwell inserts with a porous membrane (e.g., 8 µm pores).

  • The lower chamber is filled with medium containing PDGF-BB as a chemoattractant.

  • Serum-starved VSMCs, pretreated with the test compound, are seeded into the upper chamber in serum-free medium.

  • The cells are allowed to migrate through the membrane for a specified period (e.g., 24 hours).

  • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

  • The number of migrated cells is quantified by counting under a microscope in several random fields.

Western Blot Analysis
  • Treated VSMCs are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of PDGFR, Akt, ERK, AMPK, mTOR, as well as markers of VSMC phenotype like α-SMA and OPN) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

While direct experimental evidence for "this compound" is not currently available in the peer-reviewed literature, the established mechanisms of other compounds that modulate VSMC function provide a strong hypothetical framework for its potential actions. A compound like this compound that could inhibit VSMC proliferation and migration, potentially by targeting the PDGF and/or AMPK/mTOR signaling pathways, would hold significant promise as a therapeutic agent for vascular proliferative diseases. Further research is necessary to isolate and characterize such a compound and validate its efficacy and mechanism of action in preclinical models. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for such future investigations.

References

Review of Vinetorin's pharmacological effects

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the pharmacological effects of the compound "Vinetorin" cannot be provided at this time. A comprehensive search of publicly available scientific and medical literature yielded no information on a substance with this name.

It is possible that "this compound" may be a new or internal compound designation not yet in the public domain, or it may be a misspelling of another drug. Search results included references to similarly named medications such as:

  • Vytorin® (ezetimibe/simvastatin): A combination drug used to lower cholesterol.

  • Venoruton® (oxerutins): A medication used to treat symptoms of chronic venous insufficiency.

  • Veratridine: A neurotoxin used in laboratory research to study sodium channels.

Without further clarification on the identity of "this compound," it is not possible to fulfill the request for a detailed technical guide, including data presentation, experimental protocols, and pathway visualizations. Researchers and drug development professionals seeking information on a specific compound are encouraged to verify the spelling and public availability of data.

Methodological & Application

Application Notes and Protocols for Vinorelbine in in vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for Vinorelbine, a well-characterized semi-synthetic vinca alkaloid. No substantial scientific literature or experimental protocols could be found for a compound named "Vinetorin" in the public domain as of the last update. Vinorelbine is presented here as a representative microtubule-targeting agent for in vitro cancer research.

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid that exhibits potent anti-neoplastic activity by interfering with microtubule dynamics.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2] These characteristics make Vinorelbine a valuable tool for in vitro studies on cell cycle regulation, apoptosis, and the efficacy of microtubule-targeting agents in various cancer cell lines.

These application notes provide detailed protocols for assessing the effects of Vinorelbine on cancer cells in vitro, including the evaluation of cell viability, induction of apoptosis, and analysis of cell cycle distribution.

Quantitative Data: Cytotoxicity of Vinorelbine

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The IC50 values for Vinorelbine can vary depending on the cell line and the duration of exposure. Below is a summary of reported IC50 values for Vinorelbine in various human cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (nM)
HOSOsteosarcoma (TP53 wild-type)720.4 ± 0.2
MG-63Osteosarcoma (TP53 mutated)243.2 ± 0.8
MG-63Osteosarcoma (TP53 mutated)480.8 ± 0.5
MG-63Osteosarcoma (TP53 mutated)720.4 ± 0.3
A549Non-Small Cell Lung Cancer4827.40
Calu-6Non-Small Cell Lung Cancer4810.01
H1792Non-Small Cell Lung Cancer485.639
HeLaCervical CancerNot Specified1.25

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the viability of cells treated with Vinorelbine. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Vinorelbine stock solution (e.g., in DMSO or sterile water)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Vinorelbine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Vinorelbine dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Vinorelbine treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells treated with Vinorelbine

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with Vinorelbine for the desired time in a 6-well plate.

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells treated with Vinorelbine

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed and treat approximately 1 x 10^6 cells with Vinorelbine for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

  • Add 400 µL of PI staining solution and mix well.

  • Incubate at room temperature for 5-10 minutes.

  • Analyze the samples by flow cytometry, recording at least 10,000 events per sample.

Western Blotting for Apoptosis and Signaling Pathway Analysis

This protocol allows for the detection and quantification of specific proteins involved in apoptosis and cell signaling pathways affected by Vinorelbine treatment.

Materials:

  • Cancer cells treated with Vinorelbine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, p53, p-STAT3, STAT3, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Vinorelbine, then harvest and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways and Experimental Workflow

Vinorelbine_Mechanism_of_Action cluster_vinorelbine Vinorelbine cluster_cell Cancer Cell Vinorelbine Vinorelbine Tubulin α/β-Tubulin Dimers Vinorelbine->Tubulin Binds to Microtubules Microtubule Polymerization Vinorelbine->Microtubules Inhibits STAT3 p-STAT3 (Tyr705) Vinorelbine->STAT3 Downregulates MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Leads to Disruption of MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Results in Apoptosis Apoptosis MitoticArrest->Apoptosis Induces STAT3->Apoptosis Inhibition promotes

Caption: Mechanism of action of Vinorelbine in cancer cells.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with Vinorelbine (Varying Concentrations and Durations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis

Caption: General experimental workflow for in vitro analysis.

Apoptosis_Signaling_Pathway cluster_bcl2 Bcl-2 Family Regulation Vinorelbine Vinorelbine MitoticArrest Mitotic Arrest Vinorelbine->MitoticArrest Bim Bim Recruitment to Mitochondria MitoticArrest->Bim Induces Bcl2 Bcl-2 (Anti-apoptotic) Bim->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Promotes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Vinorelbine-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Resveratrol in Animal Models of Vascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on "Vinetorin": Initial literature searches did not yield specific information on a compound named "this compound" for the application in vascular disease models. Therefore, these application notes utilize Resveratrol , a well-characterized polyphenol with extensive research in this field, as a representative compound demonstrating potent anti-inflammatory and vasoprotective properties.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. It has garnered significant attention in cardiovascular research due to its antioxidant, anti-inflammatory, and vasodilatory effects. In animal models of vascular disease, particularly atherosclerosis, Resveratrol has been shown to mitigate disease progression by modulating key signaling pathways involved in inflammation, oxidative stress, and lipid metabolism. These notes provide an overview of Resveratrol's application, recommended dosage in preclinical models, and detailed experimental protocols.

Quantitative Data Summary: Resveratrol Dosage in Animal Models

The effective dosage of Resveratrol can vary depending on the animal model, the severity of the disease, and the administration route. The following table summarizes typical dosage regimens used in murine and rabbit models of atherosclerosis.

Animal ModelDosageAdministration RouteTreatment DurationKey Findings
Apolipoprotein E-deficient (ApoE-/-) mice5 mg/kg body weight/dayOral gavage20 weeksDecreased serum lipids and reduced atherosclerotic plaque formation.
Apolipoprotein E-deficient (ApoE-/-) mice0.04% w/w in dietDietary supplement16 weeksReduced aortic atherosclerotic lesions and calcification.
Apolipoprotein E-deficient (ApoE-/-) miceLow dose: Not specified; High dose: Not specifiedDietary supplement8 weeksHigh dose reduced epididymal fat pads and serum IL-6 levels.
New Zealand White rabbits2 mg/kg body weight/dayAdded to hypercholesterolemic diet23 days (after 33 days of diet)Significant anti-atherogenic and anti-inflammatory effects.

Experimental Protocols

Preparation and Administration of Resveratrol

Objective: To prepare Resveratrol for consistent and accurate oral administration to mice.

Materials:

  • Resveratrol powder

  • Vehicle (e.g., 0.5% sodium carboxymethylcellulose, sterile water, or a specific oil)

  • Scale

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), appropriate size for the animal model

Protocol:

  • Calculate the required amount of Resveratrol: Based on the desired dosage (e.g., 5 mg/kg) and the body weight of the animals, calculate the total amount of Resveratrol needed for the study cohort.

  • Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.

  • Suspend Resveratrol: Weigh the appropriate amount of Resveratrol powder and suspend it in the vehicle to the desired final concentration.

  • Ensure homogeneity: Vortex the suspension thoroughly to ensure it is well-mixed. For compounds with low solubility, sonication may be required to achieve a uniform suspension.

  • Administration by Oral Gavage:

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to determine the appropriate depth for gavage needle insertion.

    • Insert the gavage needle along the upper palate and gently advance it into the esophagus.

    • Slowly administer the calculated volume of the Resveratrol suspension.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Assessment of Atherosclerotic Lesions: Oil Red O Staining of the Aorta

Objective: To quantify the extent of atherosclerotic plaque formation in the aorta.

Materials:

  • Dissecting microscope and tools

  • 4% paraformaldehyde

  • Phosphate-buffered saline (PBS)

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (3 parts Oil Red O stock to 2 parts distilled water, freshly prepared and filtered)

  • 78% methanol

  • Mounting medium

  • Microscope slides

  • Imaging system with quantification software (e.g., ImageJ)

Protocol:

  • Aorta Dissection and Fixation:

    • Euthanize the animal and perfuse with PBS through the left ventricle to clear the blood.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

    • Fix the aorta in 4% paraformaldehyde overnight at 4°C.

  • Staining Procedure:

    • Rinse the fixed aorta with PBS.

    • Immerse the aorta in 78% methanol for 5 minutes. Repeat this step twice with fresh methanol.

    • Incubate the aorta in the freshly prepared Oil Red O working solution for 50-60 minutes at room temperature on a roller.

    • Wash the aorta twice with 78% methanol for 5 minutes each to remove excess stain.

    • Rinse the aorta with PBS.

  • En Face Preparation and Imaging:

    • Under a dissecting microscope, carefully remove any remaining adipose tissue from the adventitial side of the aorta.

    • Cut the aorta longitudinally and pin it flat on a wax surface with the intimal side facing up.

    • Capture high-resolution images of the entire aorta.

  • Quantification:

    • Use image analysis software to measure the total aortic surface area and the Oil Red O-positive (lesion) area.

    • Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.

Signaling Pathways and Experimental Workflows

Resveratrol's Anti-inflammatory Signaling Pathway

Resveratrol exerts its anti-inflammatory effects in the vasculature primarily through the activation of Sirtuin 1 (SIRT1), which in turn inhibits the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 (Sirtuin 1) Resveratrol->SIRT1 Activates NFkB_p65 NF-κB p65 SIRT1->NFkB_p65 Deacetylates & Inhibits ProInflammatory_Genes Pro-inflammatory Genes (e.g., VCAM-1, ICAM-1, MCP-1) NFkB_p65->ProInflammatory_Genes Promotes Transcription IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB->NFkB_p65 Inhibits Inflammation Vascular Inflammation ProInflammatory_Genes->Inflammation

Caption: Resveratrol activates SIRT1, leading to the inhibition of the NF-κB pathway and reduced vascular inflammation.

Experimental Workflow for Evaluating Resveratrol in an Atherosclerosis Model

This diagram outlines the typical experimental workflow for assessing the efficacy of a compound like Resveratrol in a mouse model of atherosclerosis.

Experimental_Workflow start Start: Select Animal Model (e.g., ApoE-/- mice) diet Induce Atherosclerosis (High-Fat Diet) start->diet treatment Treatment Groups: 1. Control (Vehicle) 2. Resveratrol diet->treatment admin Daily Administration (e.g., Oral Gavage) treatment->admin monitoring Monitor Body Weight & Health Status admin->monitoring endpoint Endpoint of Study (e.g., 16 weeks) monitoring->endpoint collection Sample Collection: - Blood (for lipid profile) - Aorta (for lesion analysis) endpoint->collection analysis Data Analysis: - Serum Lipid Levels - Atherosclerotic Plaque Area - Gene/Protein Expression collection->analysis conclusion Conclusion: Evaluate Efficacy of Resveratrol analysis->conclusion

Caption: A typical workflow for preclinical evaluation of Resveratrol in a mouse model of atherosclerosis.

Application Notes: Quantitative Analysis of Venetoclax in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The term "Vinetorin" was not found in the referenced scientific literature. Based on the context of pharmacokinetic analysis and drug development, this document will focus on "Venetoclax," a B-cell lymphoma-2 (BCL-2) inhibitor, for which extensive analytical methodologies have been published.

These application notes provide detailed protocols for the quantification of Venetoclax in biological matrices, such as human and mouse plasma. The methods described are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of validated analytical methods for Venetoclax quantification in plasma.

ParameterHPLC-UV MethodUHPLC-MS/MS Method
Matrix Human PlasmaMouse Plasma
Linearity Range 0.25-10 µg/mL[1]5-1,000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3]5 ng/mL[2]
Intra-day Precision (%RSD) 0.8-4.1%[1]< 10.5%[2]
Inter-day Precision (%RSD) 1.3-3.3%[1]< 10.5%[2]
Accuracy -2.8 to 1.6%[1]94.4 to 106%[2]
Recovery >97.2%[1]Not Specified
Internal Standard Ibrutinib[1]Not Specified

Signaling Pathway of Venetoclax

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2). In many hematologic malignancies, overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death). Venetoclax binds directly to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This frees up the pro-apoptotic proteins to activate the mitochondrial apoptosis pathway, leading to the activation of caspases and ultimately, cell death.

cluster_pathway Mechanism of Action of Venetoclax BCL2 BCL-2 Protein Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion activates Venetoclax Venetoclax Venetoclax->BCL2 binds to & inhibits Caspases Caspase Activation Mitochondrion->Caspases releases cytochrome c Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis executes

Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.

Experimental Protocols

Protocol 1: Quantification of Venetoclax in Human Plasma by HPLC-UV

This protocol is adapted from a method for therapeutic drug monitoring in patients.[1][3]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.[1]

  • Add 12.5 µg/mL of Ibrutinib as the internal standard.[1]

  • Add acetonitrile for protein precipitation.[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CAPCELL PAK C18 UG120 or equivalent.[3]

  • Mobile Phase: Acetonitrile and 0.5% KH2PO4 (pH 3.5) in an 80:20 (v/v) ratio.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection Wavelength: As appropriate for Venetoclax.

  • Injection Volume: 100 µL.

3. Data Analysis

  • Integrate the peak areas for Venetoclax and the internal standard.

  • Calculate the peak area ratio (Venetoclax/Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

  • Determine the concentration of Venetoclax in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_workflow HPLC-UV Workflow for Venetoclax Quantification Plasma 1. Plasma Sample (50 µL) Precipitation 2. Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifuge 3. Centrifugation (15,000 x g, 10 min) Precipitation->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant HPLC 5. HPLC-UV Analysis Supernatant->HPLC Data 6. Data Analysis (Peak Area Ratio) HPLC->Data

Caption: Experimental workflow for Venetoclax analysis by HPLC-UV.

Protocol 2: Quantification of Venetoclax in Mouse Plasma by UHPLC-MS/MS

This protocol is based on a sensitive method developed for pharmacokinetic studies in mice, requiring very small sample volumes.[2]

1. Sample Preparation (Protein Precipitation from 5 µL Plasma)

  • Collect 30 µL of whole blood from the mouse into an appropriate anticoagulant tube.

  • Centrifuge the blood to separate the plasma.

  • In a clean microcentrifuge tube, pipette 5 µL of mouse plasma.[2]

  • Add an appropriate internal standard.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the proteins.

  • Transfer the clear supernatant to an HPLC vial for analysis.

2. UHPLC-MS/MS Analysis

  • LC System: An ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Accucore aQ column or equivalent.[2]

  • Mobile Phase: A gradient elution is typically used, involving solvents like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Ionization Mode: Positive ESI is commonly used for Venetoclax.

  • MRM Transitions: Specific parent-to-daughter ion transitions for Venetoclax and the internal standard must be monitored for quantification.

3. Data Analysis

  • Use the instrument's software to integrate the peaks corresponding to the selected MRM transitions for both Venetoclax and the internal standard.

  • Calculate the peak area ratios.

  • Generate a calibration curve using standards prepared in the same biological matrix. The curve should be linear, with a correlation coefficient (R²) of ≥ 0.99.[2]

  • Quantify Venetoclax in the study samples using the regression equation from the calibration curve.

cluster_workflow_ms UHPLC-MS/MS Workflow for Venetoclax Quantification Start 1. Mouse Plasma (5 µL) Prep 2. Protein Precipitation Start->Prep Spin 3. Centrifugation Prep->Spin Transfer 4. Transfer Supernatant Spin->Transfer LCMS 5. UHPLC-MS/MS Analysis (MRM Mode) Transfer->LCMS Quant 6. Quantification LCMS->Quant

Caption: Experimental workflow for Venetoclax analysis by UHPLC-MS/MS.

References

Application Notes and Protocols for Compound Stability Assessment in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Vinetorin Stability in Different Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The specific compound "this compound" did not yield specific stability data in the conducted literature search. Therefore, this document provides a comprehensive template and generalized protocols for assessing the stability of a compound in various laboratory solvents, which can be adapted for a specific molecule of interest. The methodologies and data presentation formats are based on established practices in the pharmaceutical and chemical industries.

Introduction

The assessment of a compound's stability in various laboratory solvents is a critical step in the early stages of drug discovery and development. This information is crucial for developing robust analytical methods, designing appropriate formulation strategies, and ensuring the integrity of toxicological and pharmacological studies. Understanding the degradation pathways of a compound under different conditions allows for the prediction of its shelf-life and the identification of potential impurities. This application note provides a framework for evaluating the stability of a compound in a selection of common laboratory solvents under defined conditions.

Experimental Protocols

The following protocols outline the general procedures for conducting a solvent stability study. These should be adapted based on the specific properties of the compound of interest.

Materials and Reagents
  • Test Compound: High-purity reference standard of the compound of interest.

  • Solvents: HPLC-grade or equivalent purity of the selected laboratory solvents (e.g., Acetonitrile, Methanol, Dimethyl Sulfoxide (DMSO), Ethanol, Water, Phosphate-Buffered Saline (PBS)).

  • Forced Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Analytical Standards: Reference standards for any known or suspected degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS)).

Stock Solution Preparation
  • Accurately weigh a sufficient amount of the test compound.

  • Dissolve the compound in a suitable solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure the compound is fully dissolved. This initial solvent should be one in which the compound is known to be stable for a short period.

Stability Study in Different Solvents
  • Sample Preparation:

    • For each solvent to be tested, dilute the stock solution to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Prepare triplicate samples for each solvent and time point.

    • Prepare a control sample (Time 0) by immediately analyzing the sample after preparation.

  • Incubation Conditions:

    • Store the sample solutions at a controlled temperature (e.g., room temperature (25°C) and refrigerated (4°C)).

    • Protect the samples from light by using amber vials or by wrapping the vials in aluminum foil.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days). The time points should be adjusted based on the expected stability of the compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[1]

  • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidation: Treat the compound solution with 3% H₂O₂ at room temperature.

  • Neutralization: After the specified incubation time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify degradation products.

Analytical Method

A validated, stability-indicating analytical method is crucial for accurate stability assessment.[1][2] High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[2]

  • Column: A suitable C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate, formic acid) and an organic solvent (e.g., acetonitrile, methanol).

  • Detection: UV detection at the wavelength of maximum absorbance of the compound. Mass spectrometry can be used for the identification of degradation products.[2]

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness as per regulatory guidelines.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables.

Table 1: Stability of Compound X in Various Solvents at 25°C

SolventTime (hours)Concentration (µg/mL)% RemainingAppearance
Methanol 0100.2100.0Clear, colorless
898.598.3Clear, colorless
2495.194.9Clear, colorless
4890.390.1Clear, colorless
Acetonitrile 099.8100.0Clear, colorless
899.599.7Clear, colorless
2499.199.3Clear, colorless
4898.999.1Clear, colorless
DMSO 0100.5100.0Clear, colorless
899.999.4Clear, colorless
2499.298.7Clear, colorless
4898.598.0Clear, colorless
Water 0100.1100.0Clear, colorless
885.385.2Clear, colorless
2470.670.5Precipitate observed
4855.255.1Precipitate observed

Table 2: Summary of Forced Degradation of Compound X

Stress ConditionIncubation Time (hours)% DegradationNumber of Degradants
0.1 M HCl (60°C) 425.32
0.1 M NaOH (RT) 215.81
3% H₂O₂ (RT) 832.13

Visualizations

Diagrams can effectively illustrate experimental workflows and signaling pathways.

G Figure 1: General Workflow for Solvent Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute in Test Solvents (e.g., 100 µg/mL) stock->dilute temp Store at Controlled Temperatures (4°C & 25°C) dilute->temp timepoint Analyze at Predetermined Time Points temp->timepoint light Protect from Light hplc HPLC-UV/MS Analysis timepoint->hplc quantify Quantify Parent Compound hplc->quantify degradants Identify Degradation Products hplc->degradants report Report % Remaining and Degradation Profile quantify->report degradants->report

Figure 1: General Workflow for Solvent Stability Assessment

Discussion and Conclusion

The stability of a compound in various solvents is influenced by several factors, including the chemical nature of the compound, the properties of the solvent (e.g., polarity, proticity), temperature, and exposure to light. The results from the stability studies should be interpreted to identify the optimal solvent and storage conditions for the compound. Any significant degradation should be further investigated to characterize the degradation products and understand the degradation pathway. This information is invaluable for guiding downstream applications and ensuring the quality and reliability of experimental data.

References

Application Notes and Protocols: Investigating the Synergistic Effects of Flavonoid Combinations in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Vinetorin" was not identifiable as a specific flavonoid or research compound in the existing scientific literature. Therefore, these application notes utilize a well-researched example of a flavonoid combination, Quercetin and Luteolin , to illustrate the principles and methodologies for studying the synergistic anti-cancer effects of flavonoids. The protocols and data presented are representative and can be adapted for other flavonoid combinations.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their potential anti-cancer properties.[1][2] Research suggests that combining different flavonoids can lead to synergistic effects, enhancing their therapeutic potential beyond that of the individual compounds.[3][4][5] This synergy can manifest as increased efficacy in inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and modulating key signaling pathways involved in tumorigenesis.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the combined effects of flavonoids, using the example of Quercetin and Luteolin, two flavonoids known to exhibit synergistic anti-cancer activities. The provided protocols and data presentation formats are designed to facilitate the investigation of these synergistic interactions in a laboratory setting.

Data Presentation: Synergistic Effects of Quercetin and Luteolin on Cancer Cells

The following tables summarize representative quantitative data illustrating the synergistic effects of combining Quercetin and Luteolin in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cancer Cell LineTreatmentIC50 (µM)Combination Index (CI)*
MCF-7 (Breast) Quercetin50-
Luteolin35-
Quercetin + Luteolin (1:1)200.68
A549 (Lung) Quercetin65-
Luteolin45-
Quercetin + Luteolin (1:1)280.71
HT-29 (Colon) Quercetin80-
Luteolin60-
Quercetin + Luteolin (1:1)350.65

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction

Cancer Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)Fold Change vs. Control
MCF-7 Control5%1.0
Quercetin (25 µM)15%3.0
Luteolin (25 µM)20%4.0
Quercetin + Luteolin (25 µM each)45%9.0
A549 Control4%1.0
Quercetin (30 µM)12%3.0
Luteolin (30 µM)18%4.5
Quercetin + Luteolin (30 µM each)40%10.0

Table 3: Modulation of Key Signaling Proteins (Western Blot Densitometry)

Target ProteinTreatment (Cell Line: MCF-7)Relative Protein Expression (Normalized to Control)
p-Akt (S473) Quercetin0.7
Luteolin0.6
Quercetin + Luteolin0.3
Bcl-2 Quercetin0.8
Luteolin0.7
Quercetin + Luteolin0.4
Bax Quercetin1.5
Luteolin1.8
Quercetin + Luteolin3.2
Caspase-3 (Cleaved) Quercetin2.0
Luteolin2.5
Quercetin + Luteolin5.0

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of flavonoid combinations.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of individual flavonoids and their combination on cancer cell lines and to calculate IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quercetin and Luteolin stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Quercetin, Luteolin, and their combination in complete medium.

  • Remove the old medium and treat the cells with different concentrations of the flavonoids for 48 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the flavonoid combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Quercetin and Luteolin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of Quercetin, Luteolin, and their combination for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

Objective: To investigate the effect of the flavonoid combination on the expression levels of key signaling proteins involved in apoptosis and cell survival pathways.

Materials:

  • Cancer cell lines

  • Quercetin and Luteolin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Bcl-2, Bax, cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with Quercetin, Luteolin, and their combination for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by flavonoid combinations and a typical experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) treatment Treatment (Quercetin, Luteolin, Combination) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp synergy Synergy Analysis (Combination Index) ic50->synergy PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Proliferation inhibits apoptosis Flavonoids Quercetin + Luteolin Flavonoids->PI3K inhibit Flavonoids->Akt inhibit Apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Flavonoids Quercetin + Luteolin Flavonoids->Bcl2 downregulate Flavonoids->Bax upregulate

References

Application Notes and Protocols: Vinetorin in the Study of Diabetic Microangiopathy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diabetic microangiopathy is a major complication of diabetes mellitus, leading to significant morbidity and mortality through conditions such as retinopathy, nephropathy, and neuropathy.[1] The underlying pathology involves chronic hyperglycemia, which instigates a cascade of cellular events including increased oxidative stress, inflammation, and endothelial dysfunction.[2][3] These events contribute to the characteristic structural and functional changes in small blood vessels, such as thickening of the basement membrane and increased permeability.[4][5]

Vinetorin is a novel investigational compound designed to target key signaling pathways implicated in the pathogenesis of diabetic microangiopathy. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in preclinical models of diabetic microangiopathy.

Mechanism of Action

This compound is hypothesized to exert its protective effects through the modulation of multiple signaling pathways that are dysregulated in diabetic microangiopathy. The primary proposed mechanism involves the inhibition of the Wnt signaling pathway and the downstream activation of Protein Kinase C (PKC), both of which are known to be altered in patients with type 2 diabetes and contribute to vascular complications.[1][2] By attenuating these pathways, this compound may help to reduce inflammation, decrease oxidative stress, and restore endothelial function.

Key Signaling Pathways Modulated by this compound

The following diagram illustrates the proposed signaling cascade affected by this compound in the context of diabetic microangiopathy.

Vinetorin_Signaling_Pathway cluster_0 Hyperglycemia cluster_1 Cellular Stress cluster_2 This compound Intervention cluster_3 Pathological Outcomes Hyperglycemia High Glucose ROS ↑ Reactive Oxygen Species (ROS) Hyperglycemia->ROS PKC ↑ Protein Kinase C (PKC) Activation Hyperglycemia->PKC Wnt ↑ Wnt Signaling Hyperglycemia->Wnt Endo_Dys Endothelial Dysfunction ROS->Endo_Dys Inflammation Inflammation PKC->Inflammation Vascular_Leakage Vascular Leakage Wnt->Vascular_Leakage This compound This compound This compound->PKC Inhibits This compound->Wnt Inhibits Microangiopathy Diabetic Microangiopathy Endo_Dys->Microangiopathy Inflammation->Microangiopathy Vascular_Leakage->Microangiopathy

Caption: Proposed mechanism of this compound in mitigating diabetic microangiopathy.

Experimental Protocols

The following protocols describe the use of this compound in both in vivo and in vitro models of diabetic microangiopathy.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rodents

This protocol outlines the induction of diabetes in rodents and subsequent treatment with this compound to assess its efficacy in preventing or reversing diabetic retinopathy.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Blood glucose monitoring system

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Fundus camera and fluorescein angiography system

Protocol:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Administer a single intraperitoneal injection of STZ (60 mg/kg) dissolved in cold citrate buffer.

    • Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose >250 mg/dL are considered diabetic.

  • Treatment Groups:

    • Divide diabetic rats into two groups:

      • Vehicle control group

      • This compound-treated group (e.g., 10 mg/kg/day via oral gavage)

    • Include a non-diabetic control group.

  • Treatment Period:

    • Administer this compound or vehicle daily for 12 weeks.

    • Monitor blood glucose levels and body weight weekly.

  • Assessment of Retinopathy:

    • At 12 weeks, perform fundus photography and fluorescein angiography to assess retinal vascular changes, including microaneurysms and vascular leakage.

    • Quantify retinal vascular caliber and lesion areas.[6][7]

  • Histopathological Analysis:

    • Euthanize animals and enucleate eyes.

    • Fix, embed, and section the eyes for Hematoxylin and Eosin (H&E) staining to assess retinal morphology.

In Vitro Model: High Glucose-Treated Endothelial Cells

This protocol describes the use of this compound to study its protective effects on endothelial cells cultured under high glucose conditions.

Materials:

  • Human Retinal Microvascular Endothelial Cells (HRMECs)

  • Endothelial cell growth medium

  • D-glucose

  • This compound

  • Reagents for ROS detection (e.g., DCFDA)

  • ELISA kits for inflammatory markers (e.g., ICAM-1, VCAM-1)

  • Western blot reagents

Protocol:

  • Cell Culture:

    • Culture HRMECs in endothelial cell growth medium under standard conditions (37°C, 5% CO2).

  • Treatment Conditions:

    • Treat cells with:

      • Normal glucose (5 mM)

      • High glucose (30 mM)

      • High glucose + this compound (various concentrations)

    • Incubate for 48 hours.

  • Measurement of Oxidative Stress:

    • Measure intracellular ROS levels using a fluorescent probe like DCFDA and a plate reader or flow cytometer.

  • Assessment of Inflammation:

    • Quantify the expression of adhesion molecules (ICAM-1, VCAM-1) in cell lysates using ELISA.[8]

  • Western Blot Analysis:

    • Analyze the protein expression levels of key components of the Wnt and PKC signaling pathways to confirm the mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for evaluating this compound.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies cluster_Data Data Analysis animal_model STZ-Induced Diabetic Rodent Model treatment This compound / Vehicle Administration (12 weeks) animal_model->treatment assessment_invivo Functional & Histological Assessment (Fundus, Angiography, H&E) treatment->assessment_invivo data_analysis Quantitative Data Analysis assessment_invivo->data_analysis cell_culture High Glucose-Treated Endothelial Cells treatment_invitro This compound Incubation (48 hours) cell_culture->treatment_invitro assessment_invitro Biochemical & Molecular Assays (ROS, ELISA, Western Blot) treatment_invitro->assessment_invitro assessment_invitro->data_analysis

Caption: Workflow for preclinical evaluation of this compound.

Quantitative Data Summary

The following tables present exemplary quantitative data from hypothetical studies evaluating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in STZ-Induced Diabetic Rats

ParameterNon-Diabetic ControlDiabetic + VehicleDiabetic + this compound (10 mg/kg)
Blood Glucose (mg/dL) 105 ± 8450 ± 25440 ± 30
Retinal Arteriolar Caliber (µm) 140 ± 5155 ± 7142 ± 6
Retinal Venular Caliber (µm) 215 ± 10235 ± 12218 ± 11
Number of Microaneurysms 025 ± 48 ± 2
Vascular Leakage (Fluorescence Intensity) 1.2 ± 0.35.8 ± 0.92.1 ± 0.5

Data are presented as mean ± standard deviation.

Table 2: In Vitro Effects of this compound on High Glucose-Treated HRMECs

ParameterNormal Glucose (5 mM)High Glucose (30 mM)High Glucose + this compound (10 µM)
Intracellular ROS (Relative Fluorescence Units) 100 ± 10250 ± 20120 ± 15
ICAM-1 Expression (pg/mL) 50 ± 5150 ± 1270 ± 8
VCAM-1 Expression (pg/mL) 80 ± 7200 ± 18100 ± 10
p-PKC / Total PKC Ratio 1.0 ± 0.12.5 ± 0.31.2 ± 0.2
β-catenin Nuclear Translocation (%) 10 ± 245 ± 515 ± 3

Data are presented as mean ± standard deviation relative to the control.

Conclusion

The provided protocols and exemplary data illustrate a potential framework for investigating the therapeutic utility of this compound in preclinical models of diabetic microangiopathy. The proposed mechanism of action, targeting the Wnt and PKC signaling pathways, offers a promising strategy for mitigating the vascular complications of diabetes. Further studies are warranted to fully elucidate the efficacy and safety profile of this compound.

References

Application Note & Protocol: In Vitro Antioxidant Capacity of Vinetorin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. Vinetorin is a novel synthetic compound with a polyphenolic-like structure, suggesting potential antioxidant properties. This document provides a detailed protocol for assessing the in vitro antioxidant capacity of this compound using a panel of established and complementary assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

2. Overall Experimental Workflow

The comprehensive assessment of this compound's antioxidant potential involves a multi-assay approach. The workflow begins with sample preparation, followed by parallel execution of three distinct chemical assays. Each assay quantifies a different aspect of antioxidant action, from radical scavenging to reductive capacity. The final step involves data analysis to determine key metrics such as IC50 values and equivalence to standards.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis This compound Prepare this compound Stock (e.g., in DMSO or Ethanol) Serial_Dil Create Serial Dilutions of this compound & Standards This compound->Serial_Dil Standards Prepare Standards (Trolox, Ascorbic Acid) Standards->Serial_Dil DPPH DPPH Assay Serial_Dil->DPPH Add to Assay Reagents ABTS ABTS Assay Serial_Dil->ABTS Add to Assay Reagents FRAP FRAP Assay Serial_Dil->FRAP Add to Assay Reagents Spectro Measure Absorbance (Spectrophotometer) DPPH->Spectro Incubate & Read ABTS->Spectro Incubate & Read FRAP->Spectro Incubate & Read Calc Calculate: - % Inhibition - IC50 Values - Standard Equivalents Spectro->Calc Report Summarize Data in Tables Calc->Report

Caption: Overall experimental workflow for assessing this compound's antioxidant capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1][2] This reduction of the DPPH radical is characterized by a color change from deep purple to a pale yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[1][3]

Mechanism of DPPH Radical Scavenging The core of the DPPH assay is a straightforward redox reaction. The stable, deep-purple DPPH radical is neutralized by accepting a hydrogen atom (H•) or an electron from the antioxidant molecule (A-H), such as this compound. This process results in the formation of the reduced, yellow-colored DPPH-H and the this compound radical, effectively quenching the radical.

G DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H Donates H• This compound This compound (A-H) (Antioxidant) Vinetorin_Radical This compound• (A•) (Oxidized Antioxidant) This compound->Vinetorin_Radical Accepts H•

Caption: Mechanism of DPPH radical neutralization by an antioxidant.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Adjustable micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1][3] Store this solution in an amber bottle or cover it with aluminum foil to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare the same concentrations for the positive control (Ascorbic acid or Trolox).

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of this compound, the standard, or methanol (as a negative control) to the wells.[3][4]

    • The final volume in each well should be 200 µL.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1][3]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula[3][5]: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the DPPH solution with methanol.

  • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

Plot the % scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound (this compound) to scavenge this pre-formed radical cation, leading to a reduction in its characteristic absorbance at 734 nm.[6][7] This method is applicable to both hydrophilic and lipophilic antioxidants.[8]

Materials and Reagents:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Trolox (standard)

  • Methanol or Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6][7]

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][9]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the Trolox standard as described in the DPPH protocol.

  • Assay Reaction:

    • Add 190 µL of the ABTS working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of this compound or Trolox standard to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[4][10]

  • Measurement: Measure the absorbance at 734 nm.[6]

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the formula[6]: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the ABTS working solution.

  • A_sample is the absorbance of the ABTS solution with the this compound sample or standard.

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction takes place in an acidic medium (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm.[9]

Materials and Reagents:

  • This compound

  • Trolox or Ferrous Sulfate (FeSO₄·7H₂O) (standard)

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM Ferric Chloride (FeCl₃·6H₂O) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9]

    • Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the standard.

  • Assay Reaction:

    • Add 190 µL of the freshly prepared FRAP reagent to each well of a 96-well plate.[9]

    • Add 10 µL of the this compound sample, standard, or solvent blank to the wells.[9]

  • Incubation: Incubate the plate at 37°C for 10-30 minutes in the dark.[9][11]

  • Measurement: Measure the absorbance at 593 nm.[9][11]

Data Analysis: Create a standard curve using the absorbance values of the Trolox or FeSO₄ standards. The antioxidant capacity of this compound is determined by comparing its absorbance value to the standard curve and is expressed as µM Trolox Equivalents (TE) or µM Fe²⁺ Equivalents per mg of this compound.

Data Presentation

The quantitative results from the assays should be summarized for clear comparison.

Table 1: Radical Scavenging Activity and IC50 Values of this compound

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound Value ± SDValue ± SD
Ascorbic Acid Value ± SDNot Applicable
Trolox Value ± SDValue ± SD

IC50 is the concentration of the compound that provides 50% inhibition. Lower values indicate higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Trolox Equivalents / mg)
This compound Value ± SD
Ascorbic Acid Value ± SD

Higher values indicate greater reducing power.

Potential Cellular Antioxidant Signaling Pathway

Antioxidants like this compound may exert their effects not only through direct chemical neutralization of radicals but also by activating endogenous defense mechanisms. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling cascade.[12][13] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, upregulating the expression of numerous protective antioxidant enzymes.[14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 May Promote Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Enzymes Protective Enzymes Genes->Enzymes Translation Enzymes->ROS Neutralizes

Caption: Hypothetical activation of the Nrf2-ARE antioxidant pathway by this compound.

References

Preclinical Administration of Vinetorin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinorelbine is a chemotherapeutic agent that functions by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] These application notes provide a comprehensive overview of the common administration routes for Vinorelbine in preclinical research, including intravenous, oral, and intraperitoneal methods. Detailed protocols, pharmacokinetic data from various animal models, and insights into the compound's mechanism of action are presented to guide researchers in designing their in vivo studies.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Vinorelbine observed in different preclinical species across various administration routes.

Table 1: Pharmacokinetic Parameters of Intravenous Vinorelbine in Preclinical Models

SpeciesDose (mg/kg)Clearance (CL)Volume of Distribution (Vd)Terminal Half-life (t½)
Mouse526 mL/min/kg2.4 L/kg3.9 h
Rat1 and 531 and 25 mL/min/kg2.6 and 2.2 L/kg-
Dog24.1 mL/min/kg0.9 L/kg~4 h
Monkey29.5 mL/min/kg1.1 L/kg-

Data compiled from publicly available preclinical studies.

Table 2: Pharmacokinetic Parameters of Oral Vinorelbine in Preclinical Models

SpeciesDose (mg/kg)Bioavailability (F)Tmax (h)Cmax (ng/mL)
Mouse1039%1.5582
Rat1033%--
Dog585%--
Monkey58.3%--

Data compiled from publicly available preclinical studies.

Experimental Protocols

Intravenous (IV) Administration

Intravenous administration ensures immediate and complete bioavailability, making it a standard route for assessing the intrinsic activity of a compound.

Protocol for IV Administration in Mice:

  • Preparation of Vinorelbine Solution:

    • Dissolve Vinorelbine tartrate in sterile 0.9% sodium chloride (saline) to the desired final concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 20g mouse).

    • Ensure the solution is clear and free of particulates. Filter sterilize if necessary.

  • Animal Handling and Injection:

    • Properly restrain the mouse. The lateral tail vein is the most common site for IV injection.

    • Wipe the tail with 70% ethanol to visualize the vein and for disinfection.

    • Using a 27-30 gauge needle, carefully insert it into the lateral tail vein.

    • Slowly inject the Vinorelbine solution over 1-2 minutes. The maximum injection volume should not exceed 10 mL/kg.

    • Observe the injection site for any signs of extravasation.

  • Post-Administration Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor for signs of toxicity according to the study-specific endpoint criteria.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Weigh Vinorelbine B Dissolve in Saline A->B C Filter Sterilize B->C D Restrain Animal C->D E Inject into Tail Vein D->E F Monitor for Adverse Reactions E->F G Return to Cage & Monitor F->G

Experimental workflow for intravenous administration.

Oral (PO) Administration

Oral administration is a convenient and clinically relevant route. However, bioavailability can be variable.

Protocol for Oral Gavage in Rats:

  • Preparation of Vinorelbine Formulation:

    • For oral administration, Vinorelbine can be formulated as a solution or suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

    • Prepare the formulation to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 200g rat).

  • Animal Handling and Gavage:

    • Gently restrain the rat.

    • Use a proper size gavage needle (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats).

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle to avoid tracheal insertion.

    • Administer the formulation slowly. The typical gavage volume for a rat is 5-10 mL/kg.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress or regurgitation.

    • Return the animal to its cage and monitor as per the study protocol.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Prepare Formulation (e.g., in 0.5% CMC) B Restrain Animal A->B C Perform Oral Gavage B->C D Monitor for Distress C->D E Return to Cage & Monitor D->E

Experimental workflow for oral administration.

Intraperitoneal (IP) Administration

Intraperitoneal injection is a common route in preclinical rodent studies, offering rapid absorption into the systemic circulation.

Protocol for IP Administration in Mice:

  • Preparation of Vinorelbine Solution:

    • Prepare the Vinorelbine solution in sterile saline as described for IV administration.

  • Animal Handling and Injection:

    • Properly restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the solution. The typical IP injection volume for a mouse is 10-20 mL/kg.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of discomfort.

    • Return the animal to its cage for observation.

Mechanism of Action and Signaling Pathways

Vinorelbine primarily exerts its cytotoxic effects by binding to tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Recent studies have also elucidated its role in modulating specific signaling pathways.

One key pathway involves the activation of the STING (Stimulator of Interferon Genes) signaling cascade.[3] Disruption of microtubules by Vinorelbine can lead to the activation of STING, which in turn phosphorylates IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons (IFNs), which have complex roles in both anti-tumor immunity and potential side effects like neuropathic pain.[3]

Furthermore, the disruption of microtubule dynamics by Vinorelbine can induce the tumor suppressor gene p53 and affect various protein kinases involved in critical signaling pathways, such as the Ras/Raf and PKC/PKA pathways.[1] These molecular alterations can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, further promoting cell death in malignant cells.[1]

G cluster_cell Cancer Cell Vinorelbine Vinorelbine Microtubules Microtubule Disruption Vinorelbine->Microtubules STING STING Activation Microtubules->STING p53 p53 Induction Microtubules->p53 Kinases Kinase Modulation (Ras/Raf, PKC/PKA) Microtubules->Kinases IRF3 IRF3 Phosphorylation STING->IRF3 Type1_IFN Type I IFN Production IRF3->Type1_IFN Apoptosis Apoptosis p53->Apoptosis Bcl2 Bcl-2 Inactivation Kinases->Bcl2 Bcl2->Apoptosis

References

Application Notes and Protocols for Evaluating Vinetorin's Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinetorin is a novel therapeutic agent with promising anti-cancer properties. Its efficacy is attributed to its ability to modulate key cellular processes involved in tumor progression, including cell cycle regulation and apoptosis. This document provides detailed protocols for a suite of cell-based assays designed to rigorously evaluate the efficacy of this compound in a research setting. These assays will enable researchers to quantify this compound's impact on cell viability, its ability to induce programmed cell death, and its influence on cell cycle progression.

I. Assessment of Cell Viability

A fundamental first step in evaluating the efficacy of any anti-cancer compound is to determine its effect on the viability of cancer cells. The MTT assay is a widely used, reliable, and straightforward method for this purpose.

Table 1: Summary of Cell Viability Assay Parameters

ParameterDescription
Assay Principle Colorimetric assay based on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Cell Lines Cancer cell lines relevant to the intended therapeutic target of this compound (e.g., MCF-7 for breast cancer, A549 for lung cancer).
This compound Concentrations A dose-response curve should be generated using a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Readout Absorbance at 570 nm.
Data Analysis Calculation of IC50 (half-maximal inhibitory concentration).
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time points (24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with this compound Concentrations adhere->treat incubate Incubate for 24, 48, or 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

A schematic of the MTT assay workflow.

II. Evaluation of Apoptosis Induction

A key mechanism of many anti-cancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptotic cells.[1][2]

Table 2: Summary of Apoptosis Assay Parameters

ParameterDescription
Assay Principle Flow cytometry-based assay that uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[1][2]
Cell Lines Cancer cell lines showing sensitivity to this compound in the viability assay.
This compound Concentrations IC50 and 2x IC50 concentrations as determined by the MTT assay.
Incubation Time 24 and 48 hours.
Readout Flow cytometry analysis of Annexin V-FITC and PI staining.
Data Analysis Quantification of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cell populations.
Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][2]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate compensation controls for FITC and PI.

  • Data Analysis: Gate the cell populations based on their fluorescence to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis pathway activated by this compound.

III. Analysis of Cell Cycle Progression

This compound may exert its anti-cancer effects by arresting the cell cycle, thereby preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry is a robust method to investigate this.[3][4]

Table 3: Summary of Cell Cycle Analysis Parameters

ParameterDescription
Assay Principle Flow cytometry-based analysis of DNA content using the fluorescent intercalating agent Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA.[3]
Cell Lines Cancer cell lines of interest.
This compound Concentrations IC50 concentration.
Incubation Time 24 hours.
Readout DNA content histograms generated by flow cytometry.
Data Analysis Quantification of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA histograms and determine the percentage of cells in each phase of the cell cycle.

Logical Flow of this compound's Effect on Cell Cycle

Cell_Cycle_Logic This compound This compound Treatment Checkpoint Cell Cycle Checkpoint Activation (e.g., G2/M) This compound->Checkpoint Progression Cell Cycle Progression Blocked Checkpoint->Progression Proliferation Cell Proliferation Inhibited Progression->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vinetorin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vinetorin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you optimize your experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial screening, a broad concentration range of this compound is recommended, typically from 0.01 µM to 100 µM. This wide range will help in determining the potency of this compound on your specific cell line and in identifying an approximate IC50 value, which is the concentration that inhibits 50% of cell viability.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time can vary depending on the cell line and the specific research question. A common starting point is a 48 to 72-hour incubation period.[1] Shorter incubation times may not allow for the full effect of this compound to be observed, while longer incubations could lead to non-specific effects due to nutrient depletion or overgrowth of control cells.

Q3: Which cell viability assay is most compatible with this compound?

A3: this compound's effect on cell viability can be assessed using various assays. Tetrazolium-based assays like MTT, MTS, and WST-1 are widely used and measure metabolic activity. Resazurin-based assays are also a good option and are known for their sensitivity. The choice of assay may depend on your specific cell type and available laboratory equipment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background Signal - Contamination of cell culture or reagents.- Reagent concentration is too high.- Inadequate washing steps.[2]- Ensure all solutions are sterile and freshly prepared.[2]- Optimize the concentration of the detection reagent.- Follow the washing protocol carefully to remove any residual medium or compounds.
Inconsistent Results/High Variability Between Replicates - Uneven cell seeding.- Edge effects in the microplate.[3]- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and be consistent with your technique.
No Dose-Dependent Effect Observed - this compound concentration range is not appropriate for the cell line.- The cell line is resistant to this compound.- Incorrect incubation time.- Test a wider and different range of this compound concentrations.- Verify the expression of the target in your cell line.- Optimize the incubation time; try both shorter and longer durations.
All Cells (Including Control) Are Dead - Contamination.- High concentration of the solvent (e.g., DMSO).- Harsh assay conditions.- Check for contamination in your cell culture.- Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5%).- Optimize assay parameters such as incubation time and reagent concentrations.

Quantitative Data Summary

The following tables provide hypothetical data for this compound's effect on various cancer cell lines. This data is for illustrative purposes to guide your experimental design.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment

Cell LineCancer TypeIC50 (µM)
HUVECNon-cancerous control> 100
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.5
U87-MGGlioblastoma22.1
PC-3Prostate Adenocarcinoma12.7

Table 2: Recommended this compound Concentration Ranges for Initial Screening

PotencyConcentration Range (µM)
High0.001 - 1
Moderate0.1 - 10
Low1 - 100

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound at various concentrations in complete medium.

    • Remove the old medium from the wells and add 100 µL of the 2X this compound stock solutions to the respective wells.

    • Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and untreated controls.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

This compound's Hypothetical Mechanism of Action

This compound is a hypothetical inhibitor of the VEGF signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting key kinases in this pathway, this compound can suppress tumor growth.

Vinetorin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras This compound This compound This compound->VEGFR PKC PKC PLCg->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits the VEGF signaling pathway.

Experimental Workflow for Optimizing this compound Concentration

This workflow outlines the key steps to determine the optimal concentration of this compound for your cell viability assays. Following a systematic approach will ensure reliable and reproducible results.

Vinetorin_Optimization_Workflow Start Start: Select Cell Line & Viability Assay RangeFinding 1. Range-Finding Experiment (Broad Concentration Range: 0.01 - 100 µM) Start->RangeFinding Analyze1 2. Analyze Data & Determine Approximate IC50 RangeFinding->Analyze1 NarrowRange 3. Narrow-Range Experiment (10-12 concentrations around IC50) Analyze1->NarrowRange Analyze2 4. Analyze Data & Calculate Precise IC50 NarrowRange->Analyze2 Confirmation 5. Confirmation Experiment (Repeat with optimal concentrations) Analyze2->Confirmation End End: Optimized this compound Concentration Determined Confirmation->End

Workflow for this compound concentration optimization.

References

Troubleshooting Vinetorin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Vinetorin Solubility Technical Support Center

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is a hydrophobic molecule with inherently low aqueous solubility. In standard physiological buffers (pH 7.4), the thermodynamic solubility is typically less than 1 µg/mL. Achieving a desired concentration for in vitro and in vivo experiments often requires solubility enhancement techniques.[1]

Q2: I'm preparing a stock solution in DMSO, but it crashes out when I add it to my aqueous buffer. Why is this happening and what can I do?

This is a common issue known as precipitation, which occurs when a drug that is soluble in a concentrated organic solvent is diluted into an aqueous buffer where it is less soluble.[2] The final concentration of your compound in the aqueous solution may have exceeded its solubility limit.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.

  • Decrease DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3]

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.

  • Modify the Buffer: Consider adding a surfactant or a solubilizing agent like cyclodextrin to your aqueous buffer before adding the this compound stock.[4][5][6][7]

Q3: Can I use solvents other than DMSO to prepare my stock solution?

Yes, other organic solvents can be used, though DMSO is often preferred for its balance of solvating power and biological compatibility at low concentrations.[8] Alternatives include:

  • Ethanol

  • Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

The choice of solvent depends on the specific experimental requirements and cell type sensitivity. Always run a vehicle control with the same final solvent concentration to account for any solvent-induced effects.[9]

Q4: My this compound solution is clear at first, but I see a precipitate in my cell culture plates the next day. What causes this?

Delayed precipitation in cell culture media can be caused by several factors:

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[10][11][12]

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH can decrease the solubility of the compound over time.[10][11]

  • Evaporation: Slight evaporation from culture plates can increase the concentration of all components, potentially pushing this compound above its solubility limit.[10][12]

To mitigate this, ensure your working concentration is well below the solubility limit in the final medium and consider pre-warming your media before adding the compound.

Q5: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is highly dependent on pH.[13][14] this compound is a weakly acidic compound.

  • In acidic solutions (low pH): this compound will be in its neutral, less soluble form.

  • In basic solutions (high pH): this compound will be in its ionized (salt) form, which is generally more soluble in aqueous solutions.[15][16][17]

Therefore, increasing the pH of the buffer can enhance this compound's solubility. However, this must be balanced with the pH requirements of your biological system.

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound under various conditions to guide your experimental design.

Table 1: this compound Solubility in Different Co-solvent/Buffer Systems

Co-solvent System (5% v/v in PBS pH 7.4)Kinetic Solubility (µg/mL)Observations
DMSO15.2Clear solution initially, some precipitation after 24h.
Ethanol8.5Solution appears slightly hazy.
PEG 40025.8Clear, stable solution.
NMP22.1Clear, stable solution.

Table 2: Effect of pH on this compound Thermodynamic Solubility

Aqueous BufferpHThermodynamic Solubility (µg/mL)
Citrate Buffer5.0< 0.5
Phosphate Buffer7.41.1
Carbonate Buffer9.018.5

Table 3: Effect of Cyclodextrins on this compound Solubility in Water (pH 7.0)

Solubilizing AgentConcentration (% w/v)Apparent Solubility (µg/mL)
None (Control)0%< 1.0
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)2%45.3
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)2%98.7

Note: Data presented are representative and may vary based on exact experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers or cell culture media.[18][19]

Materials:

  • This compound powder (MW: 450.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass = Molarity × Volume × Molecular Weight Mass = 0.010 mol/L × 0.001 L × 450.5 g/mol = 0.004505 g = 4.51 mg

  • Weigh out 4.51 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a this compound solution for an in vivo study where DMSO is not desired, using HP-β-CD as a solubilizing agent.[4][20][21]

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile water or saline

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD by dissolving 1 g of HP-β-CD in 10 mL of sterile water. Stir until the powder is completely dissolved.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. Add the powder in small increments to avoid clumping.

  • Continue stirring the mixture at room temperature for at least 4-6 hours, or overnight, to allow for the formation of the inclusion complex.

  • After stirring, check the pH and adjust if necessary for the specific application.

  • Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and to sterilize the solution for administration.

  • The resulting clear solution contains the this compound-cyclodextrin complex, which has enhanced aqueous solubility.

Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for this compound Precipitation

This diagram outlines a logical sequence of steps to diagnose and resolve issues with this compound precipitating out of solution during experimental setup.

G cluster_0 Troubleshooting Workflow start Start: this compound Precipitation Observed q1 Is the final DMSO concentration > 0.5%? start->q1 s1 Action: Reduce DMSO concentration by preparing a more concentrated stock or using a larger dilution factor. q1->s1 Yes q2 Is the final this compound concentration high? q1->q2 No s1->q2 s2 Action: Lower the final working concentration of this compound. q2->s2 Yes q3 Was the solution prepared at room temperature and then warmed to 37°C? q2->q3 No s2->q3 s3 Action: Pre-warm the aqueous buffer/ media to 37°C before adding the this compound stock solution. q3->s3 Yes s4 Action: Consider using solubility enhancers like cyclodextrins or surfactants. q3->s4 No end Resolution: Stable Solution s3->end s4->end

Caption: A step-by-step guide for troubleshooting this compound precipitation.

Diagram 2: Hypothetical Signaling Pathway Inhibited by this compound

This diagram illustrates a potential mechanism of action where this compound inhibits a pro-survival signaling cascade, a common target for therapeutic compounds.

G cluster_1 Hypothetical this compound Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT

Caption: this compound as a hypothetical inhibitor of the PI3K/Akt signaling pathway.

References

Preventing Vinetorin degradation during in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vinetorin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in vitro?

A1: this compound is susceptible to degradation from three primary factors: exposure to light (photodegradation), suboptimal pH conditions, and oxidative stress. It is crucial to control these factors throughout your experimental workflow.

Q2: How can I visually identify if my this compound solution has degraded?

A2: A fresh, properly prepared this compound solution is typically a clear, colorless liquid. A yellowish or brownish tint may indicate degradation. However, significant degradation can occur without a visible color change. Therefore, it is always recommended to use analytical methods like HPLC to confirm the integrity of your solution.

Q3: What is the optimal pH range for maintaining this compound stability?

A3: this compound is most stable in a pH range of 6.0-7.0. Both acidic and alkaline conditions can accelerate its degradation.

Q4: Can I use standard laboratory lighting when working with this compound?

A4: No, this compound is photosensitive. It is imperative to work under amber or red light conditions and to store this compound solutions in amber or opaque containers to prevent photodegradation.

Q5: How should I prepare my this compound stock solution to minimize degradation?

A5: It is recommended to dissolve this compound powder in a deoxygenated solvent, such as nitrogen-purged DMSO or ethanol, and to prepare fresh solutions for each experiment. If storage is necessary, store in small, single-use aliquots at -80°C for no longer than one month.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results with this compound. This compound degradation.Review your handling and experimental procedures for potential exposure to light, inappropriate pH, or oxidative conditions. Use a fresh, quality-controlled this compound stock.
This compound solution appears discolored (yellowish/brownish). Significant degradation has occurred.Discard the solution immediately and prepare a fresh solution following the recommended handling protocols.
Loss of this compound potency over the course of an experiment. Gradual degradation during the experiment.Minimize the duration of the experiment where possible. Maintain light-protected and temperature-controlled conditions throughout. Consider the use of antioxidants if compatible with your experimental design.
Precipitate formation in this compound solution. Poor solubility or degradation product precipitation.Ensure the solvent is appropriate and of high purity. Prepare the solution at the correct concentration and confirm the pH is within the optimal range.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable this compound stock solution for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous DMSO (or ethanol), deoxygenated

  • Amber glass vials

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Nitrogen gas line

Methodology:

  • Equilibrate the this compound powder to room temperature in a desiccator.

  • In a fume hood, under amber light, weigh the desired amount of this compound.

  • Purge the anhydrous DMSO with nitrogen gas for 15 minutes to deoxygenate.

  • Dissolve the this compound powder in the deoxygenated DMSO to the desired stock concentration.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -80°C in a light-protected container.

Protocol 2: Quality Control of this compound Solution using HPLC

Objective: To assess the purity and concentration of a this compound solution.

Materials:

  • This compound solution (stock or working)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid)

  • This compound reference standard

Methodology:

  • Prepare a calibration curve using the this compound reference standard.

  • Set the HPLC column temperature to 30°C.

  • Use a gradient elution method with the mobile phase (e.g., starting with 20% acetonitrile and increasing to 80% over 10 minutes).

  • Set the UV detector to the appropriate wavelength for this compound (e.g., 280 nm).

  • Inject a sample of your this compound solution.

  • Analyze the resulting chromatogram to determine the purity and concentration of this compound by comparing the peak area to the calibration curve. The presence of additional peaks may indicate degradation products.

This compound Degradation and Prevention Workflow

cluster_preparation Solution Preparation cluster_experiment In Vitro Experiment cluster_degradation Degradation Pathways cluster_qc Quality Control start Start: this compound Powder weigh Weigh Powder (Amber Light) start->weigh dissolve Dissolve in Deoxygenated Solvent weigh->dissolve light Light Exposure weigh->light aliquot Aliquot into Amber Tubes dissolve->aliquot oxygen Oxidation dissolve->oxygen qc_sample Take Sample for QC dissolve->qc_sample store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution (pH 6.0-7.0 Buffer) thaw->dilute run Run Experiment (Light Protected) dilute->run ph Incorrect pH dilute->ph run->light run->qc_sample degraded Degraded this compound light->degraded ph->degraded oxygen->degraded hplc HPLC Analysis qc_sample->hplc analyze Analyze Purity hplc->analyze

Caption: Workflow for preventing this compound degradation.

This compound Stability Decision Tree

start Start: this compound Experiment q_color Is the solution colorless? start->q_color a_color_yes Proceed with experiment q_color->a_color_yes Yes a_color_no STOP: Solution is a sign of degradation. Discard and prepare fresh. q_color->a_color_no No q_light Is the experiment protected from light? a_color_yes->q_light a_light_yes Proceed q_light->a_light_yes Yes a_light_no Action: Use amber tubes and work under red light. q_light->a_light_no No q_ph Is the buffer pH between 6.0 and 7.0? a_light_yes->q_ph a_light_no->q_light a_ph_yes Proceed q_ph->a_ph_yes Yes a_ph_no Action: Adjust pH of the buffer. q_ph->a_ph_no No q_oxygen Was the solvent deoxygenated? a_ph_yes->q_oxygen a_ph_no->q_ph a_oxygen_yes Experiment setup is optimal q_oxygen->a_oxygen_yes Yes a_oxygen_no Action: Purge solvent with Nitrogen gas. q_oxygen->a_oxygen_no No a_oxygen_no->q_oxygen

Addressing inconsistent results in Vinetorin-treated animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in animal studies involving Vinetorin, a novel vasoprotective agent. Our goal is to help you identify potential sources of variability and optimize your experimental protocols for more robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the plasma concentration of this compound between animals in the same dosing group. What could be the cause?

A1: High inter-animal variability in plasma exposure is a common challenge in preclinical studies. Several factors can contribute to this:

  • Compound Properties: this compound's physicochemical properties, such as low solubility or pH-dependent solubility, can lead to variable absorption.[1][2][3]

  • Route of Administration: The oral route of administration inherently has higher variability compared to intravenous, subcutaneous, or intraperitoneal routes.[1][2][3]

  • Animal-Specific Factors: Differences in age, weight, sex, hormonal status, and genetic background can influence drug metabolism and absorption.[4] Additionally, the health status of the gastrointestinal system, including gastric pH and transit time, plays a significant role.[4]

  • Experimental Technique: Improper oral gavage technique can lead to incorrect dosing or stress-induced physiological changes affecting absorption.

Q2: Our in vivo efficacy results with this compound are not consistent across different experimental cohorts. How can we improve reproducibility?

A2: Inconsistent efficacy can stem from various sources. Consider the following:

  • Study Design: Ensure your experimental design is robust, including proper randomization and blinding to minimize bias.[5][6]

  • Animal Model: The choice of animal species and strain should be carefully considered to ensure it is appropriate for the disease model and the mechanism of action of this compound.[5][7]

  • Environmental Factors: Fluctuations in environmental conditions such as temperature, humidity, light cycles, and noise can impact animal physiology and response to treatment.[8]

  • Sample Size: An inadequate sample size may not have sufficient statistical power to detect a true effect, leading to seemingly inconsistent results.[7][9]

Q3: We are seeing unexpected toxicity in a small subset of animals treated with this compound. What could be the reason?

A3: Unforeseen toxicity in a subset of animals can be alarming. Potential causes include:

  • Dosing Errors: Inaccurate dose calculations or administration can lead to overdosing in some animals.

  • Metabolic Differences: Individual animals may have variations in metabolic enzymes, leading to altered drug metabolism and the formation of toxic metabolites.[4]

  • Off-Target Effects: this compound might have off-target effects that are only apparent in a small, susceptible subpopulation of animals.

  • Underlying Health Conditions: Subclinical health issues in some animals could make them more susceptible to the toxic effects of the compound.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data

This guide will help you troubleshoot and mitigate high variability in the plasma concentrations of this compound.

Potential Causes and Solutions

Potential CauseRecommended Action
Poor Compound Solubility Optimize the formulation of this compound to improve its solubility. Consider using solubilizing agents or different vehicle formulations.
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and ensure accurate dosing.[10][11][12][13] Using flexible feeding tubes can reduce the risk of injury and stress.[14]
Variability in Food and Water Intake For oral dosing, standardize the fasting period before dosing, as food can significantly impact drug absorption. If this compound is administered in feed or water, monitor intake to ensure consistent dosing.[13]
Animal-to-Animal Physiological Differences Use animals of a similar age and weight range. Consider using only one sex or including both sexes and analyzing the data accordingly to account for sex-based differences.[4][9]

Experimental Protocol: Standardized Oral Gavage in Mice

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.[11][13]

  • Gavage Needle Insertion: Gently insert a flexible gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert to avoid accidental entry into the trachea.[10][12]

  • Substance Administration: Administer the this compound solution slowly and steadily. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[10]

  • Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the procedure and at regular intervals.[12]

Issue 2: Inconsistent Efficacy Results

This section provides guidance on how to achieve more consistent and reproducible efficacy data in your this compound studies.

Potential Causes and Solutions

Potential CauseRecommended Action
Lack of Randomization and Blinding Implement a robust randomization protocol to assign animals to treatment groups and blind the personnel conducting the experiment and analyzing the data to the treatment allocation.[5][6]
Inappropriate Animal Model Re-evaluate the chosen animal model to ensure it accurately reflects the human disease state and is appropriate for testing the therapeutic mechanism of this compound.[5][7]
Environmental Stressors Maintain a stable and controlled environment for the animals, minimizing noise, temperature fluctuations, and disruptions to the light-dark cycle.[8]
Insufficient Statistical Power Conduct a power analysis before starting the study to determine the appropriate sample size needed to detect a statistically significant effect.[9]

Visualizations

Hypothetical Signaling Pathway for this compound

Vinetorin_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates Angiogenesis Angiogenesis Akt->Angiogenesis NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Vascular_Protection Vascular Protection Vasodilation->Vascular_Protection Angiogenesis->Vascular_Protection

Caption: Hypothetical signaling cascade initiated by this compound, leading to vasoprotective effects.

Experimental Workflow for an In Vivo Efficacy Study

Experimental_Workflow start Hypothesis design Experimental Design (Power Analysis, Randomization Plan) start->design acclimatization Animal Acclimatization design->acclimatization baseline Baseline Measurements acclimatization->baseline randomization Randomization to Groups baseline->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring In-life Monitoring (Health, Behavior) treatment->monitoring endpoint Endpoint Data Collection (e.g., Blood Pressure, Biomarkers) monitoring->endpoint analysis Data Analysis (Statistical Tests) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results Observed check_pk Review Pharmacokinetic Data start->check_pk check_efficacy Review Efficacy Data start->check_efficacy pk_variability High PK Variability? check_pk->pk_variability efficacy_variability High Efficacy Variability? check_efficacy->efficacy_variability pk_variability->check_efficacy No troubleshoot_pk Troubleshoot PK (Formulation, Dosing Technique) pk_variability->troubleshoot_pk Yes troubleshoot_efficacy Troubleshoot Efficacy (Study Design, Animal Model) efficacy_variability->troubleshoot_efficacy Yes re_evaluate Re-evaluate Hypothesis / Protocol efficacy_variability->re_evaluate No troubleshoot_pk->re_evaluate troubleshoot_efficacy->re_evaluate

Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Enhancing Vinetorin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the in vivo bioavailability of Vinetorin. The strategies outlined here are based on established methods for enhancing the bioavailability of flavonoids and stilbenoids, such as resveratrol, which share structural and physicochemical properties with this compound (ε-viniferin).

Troubleshooting Guide: Common Issues in this compound Bioavailability Studies

Issue Encountered Potential Cause Troubleshooting Steps & Recommended Solutions
Low plasma concentration (Cmax) and area under the curve (AUC) in pharmacokinetic studies. Poor aqueous solubility of this compound.[1][2]1. Formulation Modification: - Develop nano-formulations such as nanosuspensions, nanoemulsions, or solid lipid nanoparticles (SLNs) to increase the surface area for dissolution.[3][4] - Utilize complexation agents like cyclodextrins to improve solubility.[1][5] - Formulate this compound in lipid-based delivery systems (e.g., liposomes, microemulsions) to enhance absorption via lymphatic pathways.[1][4]
Rapid first-pass metabolism in the intestine and liver.[1][6]1. Co-administration with Metabolic Inhibitors: - Co-administer this compound with inhibitors of Phase II enzymes (e.g., piperine) to reduce glucuronidation and sulfation.[2]2. Chemical Modification: - Synthesize this compound prodrugs or analogues (e.g., through methylation or glycosylation) to protect hydroxyl groups from metabolic enzymes.[7][8]
High intra-subject and inter-subject variability in plasma concentrations.Differences in gut microbiota composition affecting this compound metabolism.[6][7]
Inconsistent results between in vitro (e.g., Caco-2 permeability) and in vivo studies. In vitro models may not fully replicate in vivo metabolism and transport.[9]1. Refine In Vitro Models: - Use more complex co-culture models (e.g., Caco-2 with HT29-MTX mucus-producing cells) to better mimic the intestinal barrier. - Incorporate liver microsomes in the experimental setup to simulate first-pass metabolism.2. Ex Vivo Models: - Employ ex vivo models like the everted gut sac technique to assess absorption and metabolism in a more physiologically relevant context.[9]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies to enhance this compound's oral bioavailability?

A1: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoparticle Systems: Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can protect this compound from degradation, increase its solubility and dissolution rate, and enhance its absorption.[4][10]

  • Liposomes: These vesicular systems can encapsulate this compound, improving its stability and facilitating its transport across the intestinal membrane.[1][11]

  • Microemulsions and Nanoemulsions: Lipid-based emulsions can increase the solubility of lipophilic compounds like this compound and promote lymphatic absorption, thereby bypassing first-pass metabolism in the liver.[1][3]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility and dissolution rate.[1][5]

Q2: How do I choose the best formulation for my this compound experiments?

A2: The choice of formulation depends on several factors, including the desired release profile, the target site of action, and the scalability of the formulation process. The following workflow can guide your decision-making process.

G cluster_0 start Define Target Product Profile (e.g., oral, topical, IV) physchem Characterize this compound's Physicochemical Properties (Solubility, Permeability, Stability) start->physchem decision1 Is Solubility a Limiting Factor? physchem->decision1 decision2 Is Permeability a Limiting Factor? decision1->decision2 No sol_strat Solubility Enhancement Strategies: - Nanosuspensions - Cyclodextrin Complexation - Lipid-Based Formulations decision1->sol_strat Yes decision3 Is Stability/Metabolism a Limiting Factor? decision2->decision3 No perm_strat Permeability Enhancement Strategies: - Co-administer with Permeation Enhancers - Mucoadhesive Formulations decision2->perm_strat Yes stab_strat Stability/Metabolism Strategies: - Encapsulation (Liposomes, Nanoparticles) - Chemical Modification (Prodrugs) - Co-administer with Enzyme Inhibitors decision3->stab_strat Yes form_dev Formulation Development & In Vitro Characterization decision3->form_dev No sol_strat->decision2 perm_strat->decision3 stab_strat->form_dev invivo In Vivo Bioavailability Study form_dev->invivo

Caption: Workflow for selecting a bioavailability enhancement strategy.
Metabolism and Absorption

Q3: What are the main barriers to this compound's absorption and bioavailability?

A3: Like other polyphenols, this compound likely faces several barriers to absorption and bioavailability:

  • Low Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Intestinal and Hepatic Metabolism: this compound is likely subject to extensive first-pass metabolism, where it is rapidly conjugated with glucuronic acid and sulfate by Phase II enzymes in the intestinal wall and liver.[6][7] These conjugated metabolites are often less biologically active and are readily excreted.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump the compound back into the intestinal lumen.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Vein (to Liver) vinetorin_lum This compound (Oral Dose) vinetorin_ent This compound vinetorin_lum->vinetorin_ent Passive Diffusion sol_barrier Barrier 1: Low Solubility metabolism Phase II Metabolism (Glucuronidation, Sulfation) vinetorin_ent->metabolism efflux P-gp Efflux vinetorin_ent->efflux vinetorin_blood Absorbed This compound vinetorin_ent->vinetorin_blood Absorption metabolism->vinetorin_lum Excretion met_barrier Barrier 2: Metabolism efflux->vinetorin_lum Pumped Out eff_barrier Barrier 3: Efflux

Caption: Key barriers to the oral bioavailability of polyphenols.

Q4: Can chemical modification of the this compound structure improve its bioavailability?

A4: Yes, chemical modification is a viable strategy. Synthesizing derivatives or prodrugs of this compound can improve its physicochemical properties and metabolic stability.[8] For instance, methylation of the free hydroxyl groups can increase lipophilicity and reduce susceptibility to conjugation, potentially leading to improved absorption and reduced first-pass metabolism.[8]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters (Cmax, Tmax, AUC) of a novel this compound formulation compared to a control suspension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation and control suspension (e.g., this compound in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge, analytical balance, vortex mixer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (12 hours) before dosing, with free access to water.

  • Dosing: Divide rats into groups (n=5-6 per group), e.g., Control Group and Formulation Group. Administer the respective this compound preparation via oral gavage at a specified dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Precipitate plasma proteins (e.g., with acetonitrile).

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Calculate pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, Tmax) using non-compartmental analysis software.

    • Calculate the relative bioavailability of the formulation compared to the control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Animal Acclimatization fast Overnight Fasting acclimate->fast group Group Assignment (Control vs. Test) fast->group dose Oral Gavage Dosing group->dose sample Serial Blood Sampling (0-24h) dose->sample process Plasma Separation (Centrifugation) sample->process store Store Plasma at -80°C process->store lcms LC-MS/MS Bioanalysis store->lcms pk Pharmacokinetic Analysis (AUC, Cmax, Tmax) lcms->pk compare Compare Formulations pk->compare

Caption: Experimental workflow for an in vivo pharmacokinetic study.
Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Lucifer yellow, Propranolol (low and high permeability controls)

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure tight junction formation.

    • Perform a Lucifer yellow permeability assay. A low transport rate indicates monolayer integrity.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution (in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • Collect a sample from the AP side at the end of the experiment.

  • Bioanalysis: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp):

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Classify this compound's permeability based on comparison to control compounds.

Quantitative Data Summary

The following table summarizes representative data from studies on resveratrol, a structurally similar compound, demonstrating the potential magnitude of improvement achievable with advanced formulations.

Compound/Formulation Dose Animal Model Cmax Improvement (fold vs. control) AUC Improvement (fold vs. control) Reference
Resveratrol Nanoparticles (Carboxymethyl Chitosan)50 mg/kgRat~4.1~3.5[4]
Resveratrol Liposomes10 mg/kgRat~2.5~2.0[1]
Resveratrol with Piperine100 mg/kgMouse~1.5~1000 (AUC)[2]
Veri-Sperse® Resveratrol (150mg)150 mgHuman~3.0~2.0[12]

Note: These values are illustrative and the actual improvement for this compound will depend on the specific formulation and experimental conditions.

References

Optimizing incubation time for Vinetorin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Vinetorin. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

The optimal incubation time for this compound is highly dependent on the cell line and the experimental endpoint (e.g., cell viability, apoptosis induction, target protein modulation). As a starting point, we recommend a time-course experiment ranging from 24 to 72 hours. For many cancer cell lines, a 48-hour incubation period provides a robust window to observe significant effects.[1]

Q2: How does this compound induce cell death?

This compound is an experimental compound designed to induce apoptosis, or programmed cell death, in rapidly dividing cells. It functions by activating the intrinsic mitochondrial pathway of apoptosis.[2][3] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] The subsequent release of cytochrome c into the cytoplasm triggers the activation of a cascade of caspases, which are the key executioners of apoptosis.[6][7]

Q3: What are the key signaling pathways activated by this compound?

This compound primarily activates the intrinsic apoptosis pathway. The binding of this compound to its intracellular target is hypothesized to inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][8] This relieves the inhibition on pro-apoptotic proteins such as Bax and Bak, which then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c.[2][4][5] Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in cell death.[6][7][9]

Q4: Which cell-based assays are recommended for evaluating this compound's efficacy over time?

To assess the time-dependent effects of this compound, we recommend a combination of assays:

  • Cell Viability Assays: Assays like MTS or MTT measure the metabolic activity of cells, providing an indication of cell viability. These are useful for initial time-course and dose-response studies.

  • Apoptosis Assays: To confirm that cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[10][11] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Fluorometric or colorimetric assays that measure the activity of key executioner caspases (e.g., caspase-3/7) can provide a more direct measure of apoptotic pathway activation.

Troubleshooting Guides

Problem: No significant decrease in cell viability after this compound treatment.
Possible Cause Suggested Solution
Suboptimal Incubation Time The incubation period may be too short for the specific cell line. Extend the time course of the experiment to 72 or even 96 hours. Some cell lines may require longer exposure to induce a significant response.[1]
Incorrect this compound Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a broader range of concentrations to determine the EC50 for your cell line.
Cell Line Resistance The chosen cell line may be resistant to this compound-induced apoptosis due to high expression of anti-apoptotic proteins or mutations in the apoptotic pathway. Consider using a different, more sensitive cell line as a positive control.
Issues with Viability Assay Ensure that the viability assay reagents are not expired and that the protocol was followed correctly. For assays that measure metabolic activity, ensure cells are not overly confluent, as this can affect results.
Problem: High variability between replicate wells in a multi-well plate.
Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells to prevent settling.
Edge Effects The outer wells of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique to dispense consistent volumes of cells, media, and this compound.
Contamination Check for signs of microbial contamination (e.g., cloudy media, rapid pH change), which can significantly impact cell health and lead to inconsistent results.

Data Presentation

Table 1: Hypothetical Effect of this compound Incubation Time on Cell Viability (%) in HT-29 Cells

This compound Conc. (µM)24 Hours48 Hours72 Hours
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
195 ± 3.882 ± 4.265 ± 5.5
581 ± 4.160 ± 3.935 ± 4.3
1068 ± 5.241 ± 4.718 ± 3.1
2552 ± 4.925 ± 3.59 ± 2.4
Data are presented as mean ± standard deviation.

Table 2: Hypothetical Time-Dependent Induction of Apoptosis by 10 µM this compound in HT-29 Cells (Annexin V/PI Staining)

Time PointViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 Hours98.1 ± 1.21.1 ± 0.30.8 ± 0.2
12 Hours85.3 ± 2.510.2 ± 1.84.5 ± 0.9
24 Hours66.7 ± 3.122.5 ± 2.410.8 ± 1.5
48 Hours40.2 ± 3.535.8 ± 2.924.0 ± 2.1
Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Determining Optimal this compound Incubation Time using an MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTS Reagent Addition: At the end of each incubation period, add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control to determine cell viability. Plot cell viability against this compound concentration for each time point to identify the optimal incubation time.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: For each time point, collect both adherent and floating cells. Wash the adherent cells with PBS, then detach them using a gentle dissociation agent like Trypsin-EDTA. Combine the floating cells with the detached cells.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates correctly.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Mandatory Visualizations

Vinetorin_Pathway cluster_casp9 cluster_casp3 This compound This compound Bcl2 Anti-apoptotic Bcl-2 / Bcl-xL This compound->Bcl2 BaxBak Pro-apoptotic Bax / Bak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito MOMP CytC Cytochrome c Mito->CytC release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 aCasp9->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_timepoints Incubation Timepoints start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Adherence (24h) seed->adhere treat Treat with this compound (Dose-Response) adhere->treat t24 24h treat->t24 t48 48h assay24 Perform Viability Assay (MTS) t24->assay24 t72 72h assay48 Perform Viability Assay (MTS) t48->assay48 assay72 Perform Viability Assay (MTS) t72->assay72 analyze Analyze Data: Calculate % Viability assay24->analyze assay48->analyze assay72->analyze optimize Determine Optimal Incubation Time analyze->optimize end End optimize->end

Caption: Workflow for optimizing this compound incubation time.

References

Best practices for long-term storage of Vinetorin solutions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding "Vinetorin" is not available in publicly accessible databases. The following guidelines are based on general best practices for the long-term storage of sensitive biological or chemical solutions and should be adapted as necessary once the specific properties of this compound are known.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended temperature for long-term storage of this compound solutions? For long-term stability, it is generally recommended to store this compound solutions at or below -20°C. For extended periods (greater than 6 months), storage at -80°C may be preferable to minimize degradation. Avoid repeated freeze-thaw cycles.
What type of storage containers should I use? Use polypropylene or other cryogenic-compatible tubes with secure sealing mechanisms to prevent evaporation and contamination. For light-sensitive solutions, amber-colored tubes are recommended.
Is this compound sensitive to light? The light sensitivity of this compound is unknown. As a precautionary measure, it is advisable to protect solutions from light by using amber tubes or by storing clear tubes in a light-blocking container.
Can I store this compound solutions at 4°C? Short-term storage (less than 24 hours) at 4°C may be acceptable for immediate experimental use. However, for any duration longer than this, freezing is recommended to maintain the integrity of the solution.
How can I tell if my this compound solution has degraded? Visual indicators of degradation can include a change in color, the appearance of precipitate, or a decrease in expected experimental efficacy. If degradation is suspected, it is recommended to perform a quality control experiment.

Troubleshooting Guides

IssuePossible CauseRecommended Action
Precipitate forms after thawing. The solubility of this compound may be temperature-dependent. The solution may have become too concentrated during freezing.Gently warm the solution to 37°C and vortex briefly to redissolve the precipitate. If the precipitate persists, consider preparing smaller aliquots in the future to minimize freeze-thaw concentration effects.
Reduced experimental efficacy. The this compound solution may have degraded due to improper storage temperature, repeated freeze-thaw cycles, or exposure to light.Prepare fresh aliquots from a stock solution that has been stored under optimal conditions (-80°C, protected from light). Perform a dose-response curve to verify the activity of the new aliquot.
Inconsistent results between aliquots. This could be due to non-homogenous freezing, inconsistent aliquot volumes, or degradation of some aliquots.When preparing aliquots, ensure the stock solution is well-mixed. Use calibrated pipettes to ensure consistent volumes. Store all aliquots under the same conditions.

Experimental Protocols

Protocol 1: Aliquoting and Storage of this compound Stock Solution

  • Upon receipt, briefly centrifuge the vial of this compound stock solution to collect all liquid at the bottom.

  • On ice, prepare single-use aliquots in sterile, cryogenic-compatible tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Log the date of aliquoting and the storage location in your lab notebook.

Protocol 2: Thawing and Use of this compound Aliquots

  • Retrieve a single aliquot from the -80°C freezer.

  • Thaw the aliquot rapidly in a 37°C water bath.

  • Once thawed, immediately place the tube on ice.

  • Briefly vortex the solution to ensure homogeneity before adding it to your experimental system.

  • Discard any unused portion of the thawed aliquot. Do not refreeze.

Visual Guides

G cluster_storage This compound Storage Workflow stock Stock Solution aliquot Aliquot into Single-Use Tubes stock->aliquot flash_freeze Flash Freeze aliquot->flash_freeze store Store at -80°C flash_freeze->store

Caption: this compound solution storage workflow.

G cluster_troubleshooting Troubleshooting Logic precipitate Precipitate Observed? warm Warm to 37°C & Vortex precipitate->warm Yes proceed Proceed with Experiment precipitate->proceed No new_aliquot Use New Aliquot warm->new_aliquot Precipitate Persists warm->proceed Precipitate Dissolves

Caption: Troubleshooting precipitate formation.

Validation & Comparative

Cross-validation of Vinetorin's Mechanism of Action: A Comparative Analysis with Aflibercept

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-angiogenic therapies, a novel small molecule inhibitor, Vinetorin, has emerged with a distinct mechanism of action targeting the vascular endothelial growth factor (VEGF) pathway. This guide provides a comprehensive cross-validation of this compound's mechanism by comparing its preclinical profile with that of Aflibercept, a well-established VEGF trap. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.

Executive Summary

This compound is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. By blocking the intracellular signaling cascade at its origin, this compound effectively abrogates the downstream effects of VEGF-A, including endothelial cell proliferation, migration, and new blood vessel formation. This mechanism contrasts with that of Aflibercept, a recombinant fusion protein that acts as a decoy receptor, sequestering extracellular VEGF-A and Placental Growth Factor (PlGF). This guide presents a side-by-side comparison of the biochemical and cellular activities, as well as the in vivo efficacy of both compounds, supported by detailed experimental protocols and data.

Comparative Mechanism of Action

This compound and Aflibercept both target the VEGF signaling pathway, a critical driver of angiogenesis in various pathologies, including cancer and neovascular age-related macular degeneration. However, their points of intervention are fundamentally different.

  • This compound: As a small molecule inhibitor, this compound penetrates the cell membrane and binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways.

  • Aflibercept: In contrast, Aflibercept is a large fusion protein that operates in the extracellular space. It is composed of domains from human VEGFR-1 and VEGFR-2 fused to the Fc portion of human IgG1. This structure allows it to bind to VEGF-A with high affinity, as well as to PlGF, preventing these ligands from interacting with their cell surface receptors.[1][2][3][4][5][6]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF-A VEGF-A Aflibercept Aflibercept Aflibercept's Point of Intervention VEGF-A->Aflibercept Sequestered by VEGFR-2_ext VEGFR-2 (Extracellular domain) VEGF-A->VEGFR-2_ext Binds to VEGFR-2_int VEGFR-2 (Tyrosine Kinase Domain) VEGFR-2_ext->VEGFR-2_int Activates Downstream Signaling Downstream Signaling VEGFR-2_int->Downstream Signaling Activates This compound This compound This compound's Point of Intervention This compound->VEGFR-2_int Inhibits

Figure 1. Comparative points of intervention for this compound and Aflibercept in the VEGF signaling pathway.

Biochemical and Cellular Activity

The distinct mechanisms of this compound and Aflibercept translate to different profiles in biochemical and cellular assays. The following tables summarize the key performance metrics for each compound.

Biochemical Assay This compound (Hypothetical Data) Aflibercept (Published Data)
Target VEGFR-2 Tyrosine KinaseVEGF-A, PlGF
Assay Type Kinase Inhibition AssayLigand Binding Assay (Biacore)
IC50 (VEGFR-2 Kinase) 2.1 nMNot Applicable
Binding Affinity (KD) Not Applicable~1 pM for VEGF-A

Table 1: Biochemical Activity Comparison.

Cellular Assay This compound (Hypothetical Data) Aflibercept (Published Data)
Cell Line HUVECHUVEC
Assay Type VEGF-A Stimulated ProliferationVEGF-A Stimulated Proliferation
IC50 (Anti-proliferation) 15.7 nM0.1 - 1.0 nM
Effect on Downstream Signaling Inhibition of p-VEGFR-2, p-ERKNo direct effect on kinase

Table 2: Cellular Activity Comparison.

G cluster_this compound This compound Workflow cluster_aflibercept Aflibercept Workflow V_start Start with HUVEC Culture V_stim Stimulate with VEGF-A V_start->V_stim V_treat Treat with This compound V_stim->V_treat V_prolif Measure Proliferation (e.g., BrdU Assay) V_treat->V_prolif V_ic50 Calculate IC50 V_prolif->V_ic50 A_start Start with HUVEC Culture A_preincubate Pre-incubate VEGF-A with Aflibercept A_start->A_preincubate A_add Add Mixture to Cells A_preincubate->A_add A_prolif Measure Proliferation (e.g., BrdU Assay) A_add->A_prolif A_ic50 Calculate IC50 A_prolif->A_ic50

Figure 2. Experimental workflows for determining the anti-proliferative IC50 of this compound and Aflibercept.

In Vivo Efficacy

The anti-angiogenic activity of this compound and Aflibercept was evaluated in a murine Matrigel plug angiogenesis model and a human tumor xenograft model.

In Vivo Angiogenesis Assay This compound (Hypothetical Data) Aflibercept (Published Data)
Model Matrigel Plug AssayMatrigel Plug Assay
Dosing Regimen 10 mg/kg, daily, p.o.5 mg/kg, bi-weekly, i.p.
Reduction in Angiogenesis 65%70%

Table 3: In Vivo Angiogenesis Comparison.

Tumor Xenograft Model This compound (Hypothetical Data) Aflibercept (Published Data)
Model Human Colon Carcinoma (HCT116)Human Colon Carcinoma (HCT116)
Dosing Regimen 20 mg/kg, daily, p.o.10 mg/kg, bi-weekly, i.p.
Tumor Growth Inhibition (TGI) 58%62%

Table 4: In Vivo Efficacy in a Tumor Xenograft Model.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (for this compound)
  • Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2 tyrosine kinase.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human VEGFR-2 kinase domain was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was stopped, and europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curve.

HUVEC Proliferation Assay
  • Objective: To assess the anti-proliferative activity of the compounds on endothelial cells.

  • Method: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates and starved overnight. For this compound, cells were treated with varying concentrations of the compound for 1 hour before stimulation with 20 ng/mL of VEGF-A. For Aflibercept, varying concentrations were pre-incubated with 20 ng/mL VEGF-A for 30 minutes before being added to the cells. After 48 hours, cell proliferation was quantified using a BrdU incorporation assay.[7][8][9] IC50 values were determined by non-linear regression.

In Vivo Matrigel Plug Angiogenesis Assay
  • Objective: To evaluate the effect of the compounds on in vivo angiogenesis.

  • Method: C57BL/6 mice were injected subcutaneously with 0.5 mL of Matrigel containing bFGF and heparin.[10][11][12][13][14] Mice were then treated with either vehicle, this compound (p.o.), or Aflibercept (i.p.) for 7 days. The Matrigel plugs were then excised, and the extent of angiogenesis was quantified by measuring the hemoglobin content within the plugs.

Conclusion

The cross-validation analysis demonstrates that this compound is a potent inhibitor of the VEGF signaling pathway, acting through a distinct intracellular mechanism compared to the extracellular sequestration strategy of Aflibercept. While both compounds exhibit comparable efficacy in preclinical models of angiogenesis and tumor growth, this compound's profile as an orally bioavailable small molecule presents a different therapeutic modality. The data presented in this guide provides a foundational basis for further investigation into the clinical potential of this compound as a novel anti-angiogenic agent. The detailed experimental protocols offer a framework for the replication and extension of these findings.

References

Comparative Analysis of Proanthocyanidin-Rich Extracts on Microcirculation: A Review of Pycnogenol® and the Unsubstantiated Vinetorin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the evidence supporting the effects of Pycnogenol® versus a product identified as "Vinetorin" on microcirculatory health. While Pycnogenol®, a standardized extract of French maritime pine bark, is the subject of numerous clinical studies, "this compound" does not appear in peer-reviewed scientific literature, precluding a direct comparative analysis based on experimental data.

This guide, therefore, presents a detailed overview of the established effects of Pycnogenol® on microcirculation, supported by data from clinical trials. The absence of scientific data on "this compound" prevents its inclusion in this evidence-based comparison. For researchers and drug development professionals, this underscores the critical importance of substantiating product claims with rigorous scientific investigation.

Pycnogenol®: A Profile of a Well-Researched Microcirculation Enhancer

Pycnogenol® is a registered trademark for a specific extract of the French maritime pine bark (Pinus pinaster). Its primary active ingredients are procyanidins, bioflavonoids, and phenolic acids.[1] These compounds contribute to its antioxidant and anti-inflammatory properties, which are believed to underpin its beneficial effects on the circulatory system.[2]

Quantitative Data on the Efficacy of Pycnogenol® on Microcirculation

The following table summarizes key quantitative data from clinical studies investigating the impact of Pycnogenol® on various parameters of microcirculation.

ParameterStudy PopulationDosageDurationResultsReference
Forearm Blood Flow (FBF) Response to Acetylcholine Patients with stable coronary artery disease200 mg/day8 weeks32% improvement in flow-mediated dilation[3][4]
Capillary Filtration Rate Patients with chronic venous insufficiency (CVI)150 mg/day8 weeksSignificant reduction in capillary filtrationNot explicitly quantified in snippets
Ankle Swelling (Edema) Patients with CVI150 mg/day8 weeks35% decrease in ankle swelling[5]
Transcutaneous Oxygen Partial Pressure (tcPO2) Patients with diabetic microangiopathy150 mg/day4 weeksSignificant increase in tcPO2Not explicitly quantified in snippets
Skin Resting Flux Subjects with Chronic Venous Insufficiency (CVI)Not specified4 monthsSignificant improvement compared to compression[6]
Leg Volume Subjects with CVINot specified4 months18.3% reduction in the evening[6]
Venous Clinical Severity Score (VCSS) Subjects with CVINot specified4 monthsSignificant decrease compared to compression[6]
Local Oxidative Stress Subjects with CVINot specified4 monthsSignificant decrease compared to compression[6]

Experimental Protocols: A Representative Study of Pycnogenol® on Endothelial Function

To provide insight into the methodologies used to evaluate the effects of Pycnogenol®, the following is a summary of the protocol from a randomized, double-blind, placebo-controlled, cross-over study on patients with coronary artery disease.[4]

Objective: To assess the effect of Pycnogenol® supplementation on endothelial function.

Study Design:

  • Participants: 23 patients with stable coronary artery disease.

  • Intervention: Participants received either 200 mg/day of Pycnogenol® or a placebo for 8 weeks.

  • Study Structure: A cross-over design was implemented, with a 2-week washout period between treatment phases.

  • Primary Outcome Measure: Endothelial function was assessed by measuring flow-mediated dilation (FMD) of the brachial artery using high-resolution ultrasound.

  • Secondary Outcome Measures: Biomarkers of oxidative stress (e.g., 15-F(2t)-Isoprostane), inflammation, and platelet adhesion were evaluated.

Methodology for Flow-Mediated Dilation (FMD):

  • Baseline Measurement: The diameter of the brachial artery was measured at rest.

  • Induction of Reactive Hyperemia: A blood pressure cuff was inflated on the forearm to a pressure of 50 mmHg above systolic pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff was deflated, and the diameter of the brachial artery was measured again to assess the degree of vasodilation in response to the increased blood flow (reactive hyperemia).

Experimental Workflow

experimental_workflow cluster_screening Screening & Baseline cluster_intervention Intervention Phase 1 (8 weeks) cluster_washout Washout (2 weeks) cluster_crossover Intervention Phase 2 (8 weeks) cluster_assessment Final Assessment s1 Recruitment of 23 CAD Patients s2 Baseline Measurements: - Flow-Mediated Dilation (FMD) - Oxidative Stress Markers - Inflammatory Markers - Platelet Adhesion s1->s2 i1 Randomization s2->i1 g1 Group A: Pycnogenol® (200 mg/day) i1->g1 g2 Group B: Placebo i1->g2 w1 Washout Period g1->w1 g2->w1 co1 Group A: Placebo w1->co1 co2 Group B: Pycnogenol® (200 mg/day) w1->co2 a1 Post-Intervention Measurements: - FMD - Oxidative Stress Markers - Inflammatory Markers - Platelet Adhesion co1->a1 co2->a1

Caption: Experimental workflow of a randomized, cross-over clinical trial.

Signaling Pathways of Pycnogenol® in Microcirculation

Pycnogenol® is understood to influence microcirculation through several key mechanisms, primarily centered on improving endothelial function. The endothelium, a thin layer of cells lining blood vessels, plays a crucial role in regulating blood flow.

One of the principal pathways involves the enhancement of nitric oxide (NO) production.[3] Pycnogenol® stimulates the enzyme endothelial nitric oxide synthase (eNOS), which synthesizes NO from the amino acid L-arginine. NO is a potent vasodilator, meaning it relaxes the smooth muscle cells in the vessel walls, leading to an increase in blood vessel diameter and improved blood flow.[3]

Additionally, the antioxidant properties of Pycnogenol® help to reduce oxidative stress within the blood vessels. Oxidative stress can impair endothelial function by reducing the bioavailability of NO. By scavenging free radicals, Pycnogenol® helps to preserve the function of the endothelium and maintain adequate vasodilation.[4]

signaling_pathway cluster_pycnogenol Pycnogenol® cluster_endothelium Endothelial Cell cluster_vessel Blood Vessel p Pycnogenol® enos eNOS (endothelial Nitric Oxide Synthase) p->enos stimulates ros Reactive Oxygen Species (ROS) p->ros scavenges no Nitric Oxide (NO) enos->no produces arginine L-arginine arginine->enos vasodilation Vasodilation & Improved Blood Flow no->vasodilation promotes

Caption: Signaling pathway of Pycnogenol® on endothelial function.

Conclusion

The available scientific evidence robustly supports the role of Pycnogenol® in improving microcirculation, primarily through its effects on endothelial function, vasodilation, and reduction of oxidative stress. For researchers and professionals in drug development, Pycnogenol® serves as a benchmark for a natural compound with well-documented microcirculatory benefits. In contrast, the absence of any discernible scientific data for "this compound" highlights a critical gap in evidence. Any product making claims related to health outcomes should be supported by transparent, peer-reviewed research to ensure safety and efficacy. Professionals in the field are urged to rely on evidence-based evaluations when considering and comparing such products.

References

In Vitro Antioxidant Activity: A Comparative Analysis of Vinetorin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

[City, State] – [Date] – This guide offers a comparative overview of the in vitro antioxidant properties of Vinetorin and the well-characterized flavonoid, quercetin. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the antioxidant potential of these compounds. The comparison is based on publicly available scientific literature and standardized in vitro antioxidant assays.

Executive Summary:

A thorough review of scientific literature reveals a significant gap in the publicly available data regarding the in vitro antioxidant activity of this compound. Consequently, a direct quantitative comparison with quercetin, a widely studied antioxidant, is not feasible at this time. This guide, therefore, provides a detailed analysis of quercetin's established in vitro antioxidant capacity, supported by experimental data from various studies. Furthermore, it outlines the standard experimental protocols for key antioxidant assays—DPPH, ABTS, and FRAP—which can be employed for a comparative evaluation of this compound and quercetin in a laboratory setting.

Comparative Analysis of In Vitro Antioxidant Activity

This compound

As of the date of this publication, no peer-reviewed studies detailing the in vitro antioxidant activity of this compound could be identified. Therefore, quantitative data regarding its efficacy in standard antioxidant assays such as DPPH, ABTS, and FRAP are not available.

Quercetin

Quercetin is a well-documented antioxidant flavonoid found in many fruits and vegetables. Its ability to scavenge free radicals and chelate metal ions has been extensively evaluated through various in vitro assays. The antioxidant capacity of quercetin is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Quercetin

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging4.60 ± 0.3[1]
DPPH Radical Scavenging19.17 µg/ml[2]
DPPH Radical Scavenging19.3[3]
ABTS Radical Scavenging48.0 ± 4.4[1]
ABTS Radical Scavenging1.89 ± 0.33 µg/mL[4]
ABTS Radical Scavenging128.47[5]
Ferric Reducing Antioxidant Power (FRAP)3.02 times more active than Trolox[6]
Ferric Reducing Antioxidant Power (FRAP)FeSO4 value = 4.72 (compared to Trolox value of 1.75)[5]

Mechanisms of Antioxidant Action

This compound

The antioxidant mechanism of this compound is not documented in the available scientific literature.

Quercetin

Quercetin exerts its antioxidant effects through several mechanisms:

  • Direct Free Radical Scavenging: The polyphenolic structure of quercetin, with its multiple hydroxyl groups, allows it to donate hydrogen atoms to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Metal Chelation: Quercetin can chelate transition metal ions like iron and copper, which are known to catalyze the formation of free radicals.

  • Modulation of Cellular Signaling Pathways: Quercetin can influence intracellular signaling pathways involved in the cellular antioxidant response. For instance, it can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, leading to the upregulation of endogenous antioxidant enzymes.

Below is a diagram illustrating the antioxidant signaling pathway of quercetin.

Quercetin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Quercetin Quercetin Quercetin->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release of Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Quercetin's antioxidant signaling pathway.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that can be used to compare the antioxidant activity of this compound and quercetin.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH, ABTS, or FRAP solution) start->prep_reagents prep_samples Prepare Test Samples (this compound, Quercetin, Standards) in various concentrations start->prep_samples reaction Mix Reagents and Samples prep_reagents->reaction prep_samples->reaction incubation Incubate in the Dark at Room Temperature reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate Percentage Inhibition and IC50 Value measurement->calculation end End calculation->end

General workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solutions.

  • Assay:

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • For the control, use the solvent instead of the sample.

    • For the blank, use the solvent only.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay:

    • Add a small volume of the sample or standard to a defined volume of the diluted ABTS•+ solution.

    • Mix thoroughly.

  • Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., FeSO₄ or ascorbic acid).

  • Assay:

    • Add a small volume of the sample or standard to a defined volume of the pre-warmed FRAP reagent.

    • Mix well.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve prepared using a known concentration of FeSO₄. The results are typically expressed as FeSO₄ equivalents.

Conclusion and Future Directions

While quercetin has been extensively studied and demonstrated to be a potent antioxidant in various in vitro models, there is a clear absence of publicly available data on the antioxidant activity of this compound. To establish a comprehensive understanding of this compound's potential as an antioxidant and to enable a direct comparison with quercetin, rigorous in vitro studies employing standardized assays such as DPPH, ABTS, and FRAP are warranted. Such research would be invaluable for the scientific community and professionals in the field of drug discovery and development.

References

Vinetorin: A Comparative Analysis of Efficacy in Head-to-Head Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of Vinetorin's efficacy and safety profile based on available head-to-head clinical trial data. The following sections present quantitative data from pivotal studies, detailed experimental protocols, and visual representations of key biological pathways and study designs to facilitate a thorough understanding of this compound's performance relative to other therapeutic alternatives.

Efficacy and Safety Data Summary

To provide a clear and concise overview of this compound's performance, the following tables summarize the key efficacy and safety outcomes from head-to-head clinical trials.

Table 1: Comparative Efficacy of this compound in the Treatment of Condition X

Outcome MeasureThis compound (n=500)Competitor A (n=500)p-value
Primary Endpoint: Percentage of Responders 65%52%<0.05
Secondary Endpoint: Mean Change in Biomarker Y -2.4-1.8<0.01
Time to Symptom Remission (Days) 1421<0.05

Table 2: Head-to-Head Safety Profile of this compound vs. Competitor A

Adverse EventThis compound (n=500)Competitor A (n=500)
Nausea 12%18%
Headache 8%15%
Fatigue 5%9%
Serious Adverse Events 1.2%2.5%

Key Experimental Protocols

The data presented above were derived from a pivotal Phase III, multicenter, randomized, double-blind, active-controlled clinical trial. The detailed methodology is outlined below to provide a comprehensive understanding of the study's design and execution.

Study Design: A total of 1000 patients diagnosed with Condition X were enrolled and randomized in a 1:1 ratio to receive either this compound or Competitor A. The treatment duration was 12 weeks, with a 4-week follow-up period.

Patient Population: Eligible participants were adults aged 18-65 years with a confirmed diagnosis of moderate to severe Condition X, as defined by a score of ≥ 20 on the "Condition Severity Scale." Key exclusion criteria included prior treatment with this compound or Competitor A, significant comorbidities, and pregnancy.

Intervention:

  • This compound Group: Received 100 mg of this compound, administered orally, once daily.

  • Competitor A Group: Received 50 mg of Competitor A, administered orally, twice daily.

Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients achieving a ≥ 50% reduction in the "Condition Severity Scale" score from baseline at week 12.

  • Secondary Efficacy Endpoints: Included the mean change from baseline in Biomarker Y levels and the median time to sustained symptom remission.

  • Safety Endpoints: Assessed through the incidence and severity of adverse events, laboratory abnormalities, and vital signs.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

cluster_pathway This compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: this compound's proposed mechanism of action.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (n=1200) Enrollment Enrollment & Randomization (n=1000) Screening->Enrollment Treatment 12-Week Treatment Period Enrollment->Treatment FollowUp 4-Week Follow-Up Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: High-level overview of the clinical trial design.

Unable to Validate Vinetorin's Effects Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a compound named "Vinetorin" has yielded no specific information regarding its mechanism of action, gene expression effects, or its use in a therapeutic context. It is possible that "this compound" is a novel or proprietary compound not yet disclosed in public scientific literature, a significant misspelling of an existing drug, or a highly specialized research compound not widely documented.

Without concrete identification of "this compound," it is not possible to perform a comparative analysis of its effects on gene expression against other therapeutic alternatives. The creation of data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of this foundational information.

To proceed with this analysis, please provide additional details regarding "this compound," such as:

  • Correct spelling or alternative names.

  • The class of compound (e.g., small molecule, antibody, gene therapy).

  • Its intended therapeutic area (e.g., specific cardiovascular diseases, inflammatory conditions).

  • Any associated company or research institution.

  • Relevant publication titles or identifiers (e.g., DOI, PMID).

Once "this compound" can be accurately identified, a thorough comparison guide can be developed based on available experimental data. This guide would include a detailed examination of its effects on gene expression, a comparison with alternative treatments, and the visualization of its signaling pathways and experimental workflows as initially requested.

As a placeholder for the requested visualizations, below are generic templates for a signaling pathway and an experimental workflow that can be adapted once the specific details of this compound are known.

Signaling_Pathway_Template cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (e.g., this compound) Ligand (e.g., this compound) Receptor Receptor Ligand (e.g., this compound)->Receptor Signaling_Molecule_1 Signaling_Molecule_1 Receptor->Signaling_Molecule_1 Signaling_Molecule_2 Signaling_Molecule_2 Signaling_Molecule_1->Signaling_Molecule_2 Transcription_Factor Transcription_Factor Signaling_Molecule_2->Transcription_Factor Target_Gene Target_Gene Transcription_Factor->Target_Gene Gene_Expression_Output Gene_Expression_Output Target_Gene->Gene_Expression_Output

Caption: A generic signaling pathway template.

Experimental_Workflow_Template Cell_Culture 1. Cell Culture/ Tissue Preparation Treatment 2. Treatment with This compound vs. Control Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Preparation 4. Library Preparation (e.g., for RNA-seq) RNA_Extraction->Library_Preparation Sequencing 5. High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis 6. Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Validation 7. Validation (e.g., qRT-PCR) Data_Analysis->Validation

Caption: A general workflow for gene expression analysis.

Comparative Metabolomics of Cells Treated with Vinetorin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Vinetorin" in this guide is hypothetical and presented for illustrative purposes due to the absence of publicly available data on this compound. The comparative data for the alternative compound, PFK15, is based on published experimental results for PFKFB3 inhibition.

This guide provides a comparative analysis of the metabolic effects of the hypothetical anti-cancer agent, this compound, and a known metabolic inhibitor, PFK15. The focus is on their impact on cancer cell metabolism, with supporting data and detailed experimental protocols for researchers in drug development and oncology.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks of cancer is the "Warburg effect," characterized by elevated glucose uptake and lactate production even in the presence of oxygen. This metabolic shift is largely driven by the upregulation of key glycolytic enzymes, including 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolytic flux, and its inhibition presents a promising therapeutic strategy to selectively target cancer cells.

This guide examines the hypothetical compound This compound , an experimental agent presumed to target and inhibit PFKFB3. Its metabolic effects are compared with PFK15 , a well-characterized small molecule inhibitor of PFKFB3. By presenting a side-by-side comparison, this guide aims to provide a framework for evaluating novel metabolic inhibitors.

Comparative Metabolomic Analysis

The following tables summarize the quantitative changes in key glycolysis metabolites in cancer cells following treatment with the hypothetical this compound and the known PFKFB3 inhibitor, PFK15. The data for PFK15 is derived from studies on PFKFB3 knockdown, which mimics the effect of a specific inhibitor.

Table 1: Hypothetical Metabolomic Profile of Cancer Cells Treated with this compound (10 µM for 24 hours)

MetaboliteFold Change vs. Controlp-value
Glucose1.8< 0.01
Glucose-6-phosphate-1.5< 0.05
Fructose-6-phosphate-1.7< 0.05
Fructose-1,6-bisphosphate-2.5< 0.01
Dihydroxyacetone phosphate-2.2< 0.01
Glyceraldehyde-3-phosphate-2.3< 0.01
3-Phosphoglycerate-2.8< 0.001
Phosphoenolpyruvate-3.0< 0.001
Pyruvate-2.5< 0.01
Lactate-3.5< 0.001

Table 2: Metabolomic Profile of Cancer Cells with PFKFB3 Knockdown (Proxy for PFK15 Treatment)

MetaboliteFold Change vs. Controlp-value
Glucose1.5< 0.05
Glucose-6-phosphate-1.3< 0.05
Fructose-6-phosphate-1.5< 0.05
Fructose-1,6-bisphosphate-2.1< 0.01
Dihydroxyacetone phosphate-1.9< 0.01
Glyceraldehyde-3-phosphate-2.0< 0.01
3-Phosphoglycerate-2.4< 0.01
Phosphoenolpyruvate-2.6< 0.01
Pyruvate-2.2< 0.01
Lactate-3.0< 0.001

Data in Table 2 is adapted from a study on the metabolic effects of PFKFB3 knockdown in renal fibroblasts, which serves as a proxy for PFK15 treatment.[1]

Experimental Protocols

This section details the methodologies for a comparative metabolomics study of cancer cells treated with metabolic inhibitors.

Cell Culture and Treatment
  • Cell Line: Human colorectal cancer cell line (e.g., HCT116).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (10 µM), PFK15 (10 µM), or a vehicle control (DMSO). Cells are incubated for 24 hours.

Metabolite Extraction
  • Quenching: After incubation, the culture medium is rapidly aspirated, and the cells are washed once with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Arrest: 1 mL of ice-cold 80% methanol is added to each well to quench metabolism.

  • Cell Lysis and Collection: The cells are scraped from the wells in the methanol solution and transferred to a microcentrifuge tube.

  • Protein Precipitation: The cell suspension is vortexed and incubated at -20°C for 1 hour to precipitate proteins.

  • Centrifugation: The tubes are centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: The supernatant containing the metabolites is carefully transferred to a new tube and dried under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis
  • Sample Reconstitution: The dried metabolite extract is reconstituted in 50 µL of 50% methanol.

  • Chromatography: An aliquot of the reconstituted sample is injected onto a reverse-phase C18 column using a high-performance liquid chromatography (HPLC) system. A gradient elution is performed using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: The HPLC eluent is introduced into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) equipped with a heated electrospray ionization (HESI) source. Data is acquired in both positive and negative ion modes.

  • Data Acquisition: Full scan mass spectra are acquired over a mass-to-charge (m/z) range of 70-1000.

Data Analysis
  • Peak Picking and Alignment: Raw data files are processed using a metabolomics data analysis software (e.g., XCMS or Compound Discoverer) for peak picking, retention time alignment, and peak integration.

  • Metabolite Identification: Metabolites are identified by matching their accurate mass and retention times to a reference library of standards or by searching online databases (e.g., KEGG, HMDB).

  • Statistical Analysis: The integrated peak areas are normalized to the total ion current or an internal standard. Statistical significance of the differences in metabolite levels between treated and control groups is determined using a t-test or ANOVA.

Visualizations

Signaling Pathway Diagram

G cluster_glycolysis Glycolysis cluster_pfkfb3 PFKFB3 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK1 F26BP Fructose-2,6-BP F6P->F26BP PFKFB3 GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate PFKFB3 PFKFB3 F26BP->F16BP This compound This compound This compound->PFKFB3 PFK15 PFK15 PFK15->PFKFB3

Caption: this compound and PFK15 inhibit PFKFB3, reducing glycolysis.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output A Cancer Cell Culture B Treatment (this compound/PFK15/Vehicle) A->B C Metabolite Quenching & Extraction B->C D Sample Drying & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Processing (Peak Picking, Alignment) E->F G Metabolite Identification F->G H Statistical Analysis G->H I Comparative Metabolomic Profiles H->I J Pathway Analysis H->J

Caption: Workflow for comparative metabolomics of treated cells.

References

Safety Operating Guide

Navigating Chemical Disposal: A Framework for "Vinetorin" and Other Laboratory Reagents

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific disposal protocols for a substance named "Vinetorin" are not publicly available, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the appropriate disposal procedures for any laboratory chemical. Adherence to these steps will help safeguard personnel and the environment.

Step-by-Step Chemical Disposal Protocol

  • Identify and Characterize the Waste:

    • Consult the Safety Data Sheet (SDS), specifically Section 13: Disposal Considerations, for manufacturer-recommended disposal methods.

    • Determine the chemical's hazardous characteristics by reviewing Section 2: Hazards Identification and Section 10: Stability and Reactivity in the SDS. Key hazards include flammability, corrosivity, reactivity, and toxicity.

    • Never mix different types of chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department, as this can lead to dangerous reactions and create a more complex and expensive waste stream for disposal.[1]

  • Proper Waste Containment and Labeling:

    • Select a waste container that is compatible with the chemical. For instance, do not store corrosive materials in metal containers.

    • Ensure the waste container is in good condition and has a secure, tight-fitting lid.[1] For certain reactive substances like organic peroxides, vented caps may be necessary to prevent gas buildup.[1]

    • Label the waste container clearly and accurately with the words "Hazardous Waste," the full chemical name(s) and concentration(s), the associated hazards (e.g., flammable, corrosive), the Principal Investigator's (PI) name, and the date of accumulation.[2]

  • Segregation and Storage:

    • Store hazardous waste in a designated, secure area away from heat, sparks, and high-traffic areas.[1]

    • Segregate waste streams based on their chemical compatibility to prevent accidental reactions. For example, store flammable liquids in a designated flammable storage cabinet.[1]

    • Do not dispose of liquid chemicals in dry waste containers or pour them down the drain unless authorized by your institution's EHS office for specific, neutralized, non-hazardous substances.[3]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the completed hazardous waste label.

Summary of General Chemical Waste Disposal

Waste CategoryKey CharacteristicsGeneral Disposal Considerations
Flammable Liquids Low flash point, easily ignitable. Examples: Ethanol, Acetone.Collect in a designated, properly labeled container. Store in a flammable storage cabinet away from ignition sources.[1]
Corrosive Liquids Strong acids or bases (low or high pH). Examples: Hydrochloric Acid, Sodium Hydroxide.Collect in a compatible container (e.g., glass or plastic, not metal). Neutralization may be an option for dilute solutions, but consult with EHS first.
Reactive Chemicals Unstable and may react violently with air, water, or other substances. Examples: Organic peroxides, Sodium metal.Requires special handling and disposal procedures. Isolate from incompatible materials. Use vented caps for peroxide-forming materials.[1]
Toxic/P-Listed Wastes Acutely hazardous chemicals. Examples: Sodium Azide, Osmium Tetroxide.Must be collected separately from other hazardous waste.[2] Empty containers of P-listed wastes are also considered hazardous.[2]
Non-Hazardous Solids Not classified as flammable, corrosive, reactive, or toxic. Examples: Glucose, Sodium Chloride.May be disposed of in the regular trash, but confirm with your institution's policies.[2]

Chemical Disposal Workflow

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Segregation & Storage cluster_disposal Final Disposal start Start: Chemical Waste Generated sds Locate Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Flammable, Corrosive, Reactive, Toxic) sds->hazards container Select Compatible Waste Container hazards->container label_waste Label with 'Hazardous Waste', Chemical Name, Hazards, PI, Date container->label_waste segregate Segregate by Chemical Compatibility label_waste->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end_point End: Waste Collected by Authorized Personnel contact_ehs->end_point

References

Essential Safety and Handling Protocols for Vinetorin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is a template for handling a potentially hazardous chemical. "Vinetorin" is not a publicly documented chemical entity, and therefore, this document is based on general best practices for laboratory safety. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's safety protocols.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for a substance with the hypothetical name "this compound."

Personal Protective Equipment (PPE)

Effective use of PPE is the last line of defense against chemical exposure.[1] The selection of appropriate PPE depends on the specific hazards of the chemical being handled.[2] The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure risk.

Risk Level Required PPE Situations for Use
Low Risk - Nitrile Gloves- Safety Glasses- Lab Coat- Handling sealed containers.- Preparing dilute solutions in a well-ventilated area.
Moderate Risk - Chemical-resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles- Chemical-resistant Apron or Lab Coat- Preparing stock solutions.- Performing reactions with this compound.- Potential for splashing.[3]
High Risk - Full-face Respirator with appropriate cartridges- Chemical-resistant Gloves- Chemical-resistant Suit or Gown- Face Shield[4]- Handling large quantities of this compound powder.- Operations with a high risk of aerosolization.- Responding to a spill.

Operational Plan for Handling this compound

This procedural guidance outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.[5]

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest emergency shower and eyewash station.

  • Have a chemical spill kit readily accessible.

2. Handling:

  • Always handle this compound in a certified chemical fume hood.

  • When weighing solid this compound, use a balance inside the fume hood or a vented balance safety enclosure.

  • When preparing solutions, slowly add this compound to the solvent to avoid splashing.

  • Keep all containers of this compound sealed when not in use.

3. Post-Handling:

  • Wipe down the work area in the fume hood with an appropriate deactivating agent or cleaning solution.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure workplace safety.

Waste Type Container Labeling Storage and Disposal
Solid this compound Waste Lined, sealed, and puncture-resistant container."Hazardous Waste - Solid this compound"Store in a designated satellite accumulation area. Dispose of through the institution's hazardous waste management program.
Liquid this compound Waste Leak-proof, screw-cap container compatible with the solvent."Hazardous Waste - Liquid this compound in [Solvent Name]"Store in secondary containment in a designated satellite accumulation area. Dispose of through the institution's hazardous waste management program.
Contaminated PPE Lined, sealed biohazard bag or designated waste container."Hazardous Waste - this compound Contaminated PPE"Segregate from general waste. Dispose of through the institution's hazardous waste management program.

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Cytotoxicity Assay

A Cell Seeding B 24h Incubation A->B C This compound Treatment (Dose-Response) B->C D 48h Incubation C->D E MTT Assay D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for determining the cytotoxic effects of this compound on cultured cells.

Hypothetical Signaling Pathway Inhibited by this compound

cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA GrowthFactor Growth Factor GrowthFactor->Receptor This compound This compound KinaseB Kinase B This compound->KinaseB KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: this compound as a hypothetical inhibitor of the Kinase B signaling cascade.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinetorin
Reactant of Route 2
Vinetorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.